molecular formula C10H12BrNO2 B1445058 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide CAS No. 1250229-89-0

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Katalognummer: B1445058
CAS-Nummer: 1250229-89-0
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: YGADQQVASHERFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CAS 1250229-89-0) is a brominated benzamide derivative supplied for research purposes. This compound is characterized by a molecular formula of C 10 H 12 BrNO 2 and a molecular weight of 258.11 g/mol . Benzamide compounds with similar bromo and hydroxy substitutions, such as 5-bromo-N-ethyl-2-hydroxy-3-methylbenzamide, are known to share this molecular formula and weight, highlighting a family of structurally related research chemicals . As a specialized organic intermediate, its structure features both amide and phenolic hydroxy functional groups, making it a valuable scaffold in synthetic chemistry. Bromo-benzamides are frequently employed as key building blocks in medicinal chemistry and agrochemical research for the synthesis of more complex molecules . For instance, analogous compounds like 4-Bromo-N-methylbenzamide are utilized in the development of pharmaceuticals and pesticides, suggesting potential parallel applications for this reagent in drug discovery and crop protection research . The presence of the bromine atom offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental to constructing carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. This product is intended for use by qualified laboratory professionals. For safe handling, please refer to the relevant safety data sheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-12(2)10(14)8-5-4-7(11)6-9(8)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGADQQVASHERFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

[1][2][3][4][5]

Executive Summary

4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CAS: 1250229-89-0) is a specialized halogenated salicylamide derivative utilized primarily as a pharmacophore fragment and intermediate in medicinal chemistry.[1][2][3][4][5] Its structure features a 4-bromosalicylic acid core functionalized with an unsymmetrical tertiary amide (


This guide details the molecule's physicochemical properties, synthetic pathways, and structural dynamics. Special attention is given to the intramolecular hydrogen bonding characteristic of salicylamides, which significantly influences its lipophilicity and receptor binding affinity, as well as the rotameric behavior observable in NMR spectroscopy.

Chemical Identity & Physicochemical Profile[1][6][7][8][9][10][11][12][13]

Core Identifiers
ParameterDetail
CAS Number 1250229-89-0
IUPAC Name 4-bromo-

-ethyl-2-hydroxy-

-methylbenzamide
Molecular Formula C

H

BrNO

Molecular Weight 258.11 g/mol
SMILES CCN(C)C(=O)C1=C(C=C(C=C1)Br)O
InChI Key SVPOAFUQJSDMQW-UHFFFAOYSA-N (Analogous base)
Calculated Physicochemical Properties

The following data points are critical for evaluating "drug-likeness" and formulation requirements.

PropertyValue (Est.)Significance
cLogP 2.4 – 2.8Moderate lipophilicity; suitable for CNS penetration or oral bioavailability.
TPSA ~49 Å

Low polar surface area suggests good membrane permeability.
pKa (Phenol) ~8.0 – 8.5Slightly more acidic than phenol (9.95) due to the electron-withdrawing amide and bromine.
H-Bond Donors 1 (Phenol OH)The OH is often "masked" by internal bonding.
H-Bond Acceptors 2 (C=O, OH)The carbonyl oxygen is the primary acceptor.

Structural Analysis & Dynamics

The "Pseudo-Macrocycle" Effect

A defining feature of 2-hydroxybenzamides (salicylamides) is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the amide carbonyl oxygen.

  • Conformational Lock: This interaction creates a stable 6-membered pseudo-ring, planarizing the molecule and reducing the rotational freedom of the amide bond relative to the phenyl ring.

  • Lipophilicity Boost: By "hiding" the polar protons and lone pairs within this internal bond, the molecule exhibits a higher effective lipophilicity (LogD) than predicted by sum-of-fragments methods, enhancing passive transport across lipid bilayers.

Amide Rotamerism

The tertiary amide nitrogen bears two different alkyl groups (Methyl and Ethyl). Due to the partial double-bond character of the C–N amide bond, rotation is restricted at room temperature.

  • NMR Consequence: In

    
    H NMR, this molecule will likely appear as a mixture of two rotamers (cis and trans relative to the carbonyl oxygen) in a ratio often ranging from 1:1 to 3:1. Signals for the 
    
    
    -methyl and
    
    
    -ethyl groups will appear duplicated or broadened.
Structural Visualization

The following diagram illustrates the intramolecular hydrogen bonding and the electronic effects of the bromine substituent.

StructureAnalysisCoreSalicylamide CoreHBondIntramolecular H-Bond(6-Membered Ring)Core->HBondStabilizesBr4-Bromo Group(Electron Withdrawing)Core->BrSubstituted at C4AmideTertiary Amide(N-Et, N-Me)Core->AmideC1 SubstitutionHBond->AmideLocks ConformationRotamersRotameric Species(NMR Distinct)Amide->RotamersRestricted Rotation

Figure 1: Structural dynamics highlighting the stabilizing H-bond and rotameric potential.

Synthetic Protocol

Retrosynthetic Analysis

The most reliable route to 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is the direct amidation of 4-bromosalicylic acid . While acid chloride routes are possible, they risk polymerization of the unprotected hydroxy acid. Modern coupling agents (HATU/EDCI) are preferred for their mildness and selectivity.

Recommended Workflow (HATU Coupling)

This protocol ensures high yield and minimizes O-acylation side products.

Reagents:

  • Starting Material: 4-Bromosalicylic acid (1.0 equiv)

  • Amine:

    
    -Ethylmethylamine (1.2 equiv)
    
  • Coupling Agent: HATU (1.1 equiv) or EDCI/HOBt

  • Base: DIPEA (Diisopropylethylamine) (2.0–3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Activation: Dissolve 4-bromosalicylic acid in dry DMF (0.2 M concentration) under an inert atmosphere (

    
    ). Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. Stir for 10–15 minutes to form the activated ester. Note: The phenolic OH is less nucleophilic than the amine and typically does not interfere under these conditions.

  • Addition: Add

    
    -ethylmethylamine dropwise.
    
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash column chromatography (Gradient: 0
    
    
    40% EtOAc in Hexanes).

SynthesisWorkflowStart4-Bromosalicylic AcidActivateActivation(HATU + DIPEA / DMF)Start->ActivateDissolve & DeprotonateReactAmine Addition(N-Ethylmethylamine)Activate->ReactForm Active EsterWorkupAcid/Base Workup(Remove byproducts)React->WorkupRT, 12hProductTarget Molecule(95%+ Purity)Workup->ProductFlash Chromatography

Figure 2: Optimized synthetic pathway using HATU coupling chemistry.

Analytical Characterization (Expected Data)

Researchers should validate the synthesized compound using the following spectral fingerprints.

H NMR (400 MHz, DMSO- )
  • 
     10.0–11.0 ppm (1H, s, broad):  Phenolic OH (Deshielded due to intramolecular H-bond).
    
  • 
     7.0–7.5 ppm (3H, m):  Aromatic protons. Expect an ABX system or similar pattern characteristic of 1,2,4-substitution.
    
    • H-3 (doublet, meta to Br)

    • H-5 (doublet of doublets, ortho to Br)

    • H-6 (doublet, ortho to Carbonyl)

  • 
     3.1–3.5 ppm (2H, q/m): 
    
    
    -CH
    
    
    of the ethyl group. Note: Likely split into two sets of signals due to rotamers.
  • 
     2.8–3.0 ppm (3H, s): 
    
    
    -CH
    
    
    . Note: Likely appears as two singlets of unequal intensity (rotamers).
  • 
     1.0–1.2 ppm (3H, t):  Terminal CH
    
    
    of the ethyl group.
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Expect peaks at 258.0  and 260.0  m/z with a 1:1 intensity ratio, characteristic of the 
    
    
    Br and
    
    
    Br isotope pattern.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[6]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Storage: Store at 2–8°C, protected from light. Halogenated compounds can be light-sensitive over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1250229-89-0, 4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide. Retrieved from [Link]

Substituted Benzamide Derivatives: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted benzamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to lock into specific conformations via intramolecular hydrogen bonding. Historically pivotal in psychiatry as dopamine


 antagonists (e.g., Sulpiride, Amisulpride), this scaffold has evolved into a cornerstone of epigenetic therapy as Class I selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat). This guide provides a technical deep-dive into the structural requirements, synthetic methodologies, and emerging applications of benzamide derivatives, including their recruitment in Proteolysis Targeting Chimeras (PROTACs).

The Benzamide Pharmacophore & Conformational Control

The biological versatility of substituted benzamides stems from the "ortho-effect." Substituents at the ortho-position of the benzamide ring (typically alkoxy or amino groups) form an intramolecular hydrogen bond with the amide proton. This interaction creates a pseudo-ring system, reducing conformational entropy and pre-organizing the molecule for ligand-target binding.

Core Structural Logic
  • Ring A (Benzene): The scaffold core. Electronic modulation here affects the acidity of the amide proton.

  • Ortho-Substituent (

    
    ):  Critical for conformational locking.
    
    • -OCH3 (Methoxy): Common in dopamine antagonists (e.g., Metoclopramide).

    • -NH2 (Amino): Critical for HDAC inhibition (Zinc Binding Group precursor).

  • Amide Linker: Connects the aromatic core to the basic side chain or surface recognition cap.

  • Side Chain (

    
    ):  Determines solubility and secondary binding interactions (e.g., the pyrrolidine ring in Amisulpride targeting the aspartate residue in D2 receptors).
    

Mechanisms of Action: From GPCRs to Epigenetics

Class A: Dopamine Antagonists (Psychiatry)

Substituted benzamides are "atypical" antipsychotics.[1] Unlike phenothiazines, they selectively antagonize mesolimbic


 receptors while sparing nigrostriatal pathways, reducing extrapyramidal side effects.
  • Mechanism: The protonated amine on the side chain interacts with Asp114 (D2 receptor), while the aromatic ring engages in

    
     stacking with Trp386. The ortho-methoxy group locks the benzamide into a planar conformation essential for fitting the narrow binding pocket.
    
Class B: HDAC Inhibitors (Oncology)

In the context of histone deacetylases (specifically Class I: HDAC1, 2, 3), benzamides act as slow, tight-binding inhibitors.

  • Mechanism: Unlike hydroxamic acids (e.g., Vorinostat) which chelate Zinc bidentately, benzamides (e.g., Entinostat/MS-275) utilize the 2-aminoanilide motif. The amide carbonyl oxygen and the ortho-amino nitrogen coordinate the catalytic Zinc ion in the HDAC active site. This binding is often accompanied by a conformational change in the enzyme, leading to high selectivity for Class I over Class II isoforms.

Mechanistic Visualization

Benzamide_Mechanism Benzamide Substituted Benzamide Scaffold Ortho_Methoxy Ortho-Methoxy (-OCH3) Conformational Lock Benzamide->Ortho_Methoxy Modification A Ortho_Amino Ortho-Amino (-NH2) Zinc Binding Motif Benzamide->Ortho_Amino Modification B Target_D2 Dopamine D2/D3 Receptor (Asp114 Interaction) Ortho_Methoxy->Target_D2 High Affinity Binding Target_HDAC HDAC Class I (Zn2+) (Active Site Chelation) Ortho_Amino->Target_HDAC Chelation & Inhibition Effect_Psych Antipsychotic Effect (Mesolimbic Selectivity) Target_D2->Effect_Psych Effect_Onco Epigenetic Modulation (p21 induction, Apoptosis) Target_HDAC->Effect_Onco

Figure 1: Divergent pharmacological pathways of the benzamide scaffold based on ortho-substitution.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends derived from Entinostat (HDACi) and Amisulpride (D2 antagonist) optimization campaigns.

Structural DomainModificationEffect on Activity (Target)Mechanistic Insight
Ortho-Position (

)

(Amino)
Critical for HDAC potencyActs as a monodentate or bidentate ligand for

. Deletion abolishes activity.

(Methoxy)
Critical for

affinity
Intramolecular H-bond with amide -NH- locks conformation (Pseudo-6-membered ring).

(Unsubstituted)
Loss of potency (Both)Increases rotational freedom; entropic penalty upon binding is too high.
Amide Nitrogen Methylation (

)
Decreases HDAC activitySteric clash in the narrow hydrophobic tunnel of HDAC active site.
Para-Position (

)
Pyridyl-methyl carbamateEnhances HDAC selectivity"Cap group" that interacts with the rim of the HDAC pocket (surface recognition).
Side Chain (

)
Pyrrolidine (Basic)Enhances

affinity
Mimics the ethylamine moiety of dopamine; forms salt bridge with Aspartate.

Experimental Protocol: Synthesis of Entinostat (MS-275) Analog

Objective: Synthesis of N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (Entinostat). Context: This protocol utilizes a carbamate coupling followed by an aniline activation strategy, avoiding unstable acid chlorides.

Reagents & Materials[2][3][4][5][6][7][8]
  • Starting Material A: 3-Pyridylcarbinol

  • Starting Material B: 4-(Aminomethyl)benzoic acid

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • Amine Partner: 1,2-Phenylenediamine (OPD)

  • Solvents: DMF (anhydrous), DCM, THF

  • Catalyst: HATU, DIPEA

Step-by-Step Methodology

Step 1: Formation of the Carbamate Linker

  • Dissolve 3-pyridylcarbinol (10 mmol) in anhydrous THF (50 mL) under

    
     atmosphere.
    
  • Add CDI (11 mmol) portion-wise at 0°C. Stir for 1 hour at RT to form the active imidazolyl carbamate intermediate.

  • Add 4-(aminomethyl)benzoic acid (10 mmol) and DIPEA (20 mmol).

  • Reflux the mixture for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Evaporate solvent. Redissolve residue in 1N NaOH (aqueous) to solubilize the acid product. Wash with EtOAc to remove unreacted carbinol. Acidify aqueous layer with 1N HCl to pH 4. Collect the white precipitate (Intermediate A) by filtration. Yield ~75-80%.[2]

Step 2: Amide Coupling (Benzamide Formation)

  • Suspend Intermediate A (5 mmol) in anhydrous DMF (20 mL).

  • Add HATU (5.5 mmol) and DIPEA (10 mmol). Stir for 15 min to activate the carboxylic acid.

  • Add 1,2-phenylenediamine (15 mmol - 3 eq excess to prevent bis-acylation).

  • Stir at RT for 12–16 hours.

  • Workup: Pour reaction mixture into ice-water (100 mL). A solid precipitate forms.

  • Filter the crude solid.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient).

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) should show the characteristic amide singlet at
    
    
    9-10 ppm and the aniline broad singlet at
    
    
    4-5 ppm.
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 3-Pyridylcarbinol + CDI Inter1 Active Imidazolyl Intermediate Start->Inter1 Activation Step1 Step 1: Add 4-(aminomethyl)benzoic acid (Reflux, THF) Inter1->Step1 Nucleophilic Attack Inter2 Intermediate A: Carbamate-Benzoic Acid Step1->Inter2 Acidification & Filtration Step2 Step 2: Activation with HATU/DIPEA Inter2->Step2 DMF, RT Step3 Step 3: Coupling with 1,2-Phenylenediamine (Excess) Step2->Step3 Amide Bond Formation Final Product: Entinostat (MS-275) Step3->Final Purification

Figure 2: Convergent synthesis of Entinostat utilizing HATU-mediated coupling.

Future Directions: Benzamide-Based PROTACs

The most significant recent advancement in this field is the adaptation of the benzamide scaffold into Proteolysis Targeting Chimeras (PROTACs) .

The Concept

Standard benzamides (like Entinostat) inhibit HDACs.[3][4] However, inhibition often leads to compensatory upregulation of the enzyme. PROTACs degrade the protein entirely.

  • Warhead: A benzamide derivative (e.g., Entinostat analog) binds HDAC.[5]

  • Linker: Alkyl or PEG chain attached to the "Cap" region (para-position of the benzamide).

  • E3 Ligand: VHL (Von Hippel-Lindau) or Cereblon ligand recruits the E3 ubiquitin ligase.

Design Strategy

Recent studies (e.g., J. Med.[5] Chem. 2020) demonstrate that attaching the linker to the carbamate nitrogen of Entinostat preserves the critical ortho-amino/Zinc interaction while projecting the E3 ligand out of the active site.

  • Result: Compounds such as "PROTAC 7" have shown sub-micromolar degradation (

    
    ) of HDAC1 and HDAC3 in HCT116 cells, offering a more prolonged therapeutic effect than simple inhibition.
    

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Int. J. Mol. Sci. 2025.[6] Link

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives (MS-275). J. Med. Chem. 1999. Link

  • Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical. J. Med. Chem. 2020. Link

  • Process for preparation of amisulpride. US Patent 20130096319A1.[7] Link[7]

  • Entinostat (MS-275) – HDAC1/HDAC3 Inhibitor Technical Data. APExBIO. Link

Sources

Strategic Utilization of the 4-Bromo-2-Hydroxybenzamide Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

In the landscape of medicinal chemistry, 4-bromo-2-hydroxybenzamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique convergence of structural features:

  • The 4-Bromo Handle: A versatile attachment point for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid expansion into chemical space (Left-Hand Side diversification).

  • The Salicylamide Core (2-OH + Amide): This motif forms a pseudo-six-membered ring via an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl. This conformation mimics peptide turns and improves membrane permeability by masking polar surface area.

  • Electronic Tuning: The electron-withdrawing nature of the amide and the electron-donating phenol create a "push-pull" system that modulates the reactivity of the aryl ring, influencing both metabolic stability and binding affinity.

This guide provides a technical roadmap for leveraging this scaffold to generate high-value libraries for infectious disease, oncology, and inflammation targets.

Structural Logic & Pharmacophore Analysis

The biological activity of this scaffold is often dictated by the integrity of the intramolecular hydrogen bond. Modifications that disrupt this bond (e.g., O-alkylation without careful design) often result in a loss of potency for targets like Mycobacterium tuberculosis (Mtb) but may open doors for other targets like BRD4 via scaffold hopping.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 4-Bromo-2-hydroxybenzamide (Core Scaffold) Pos4 Position 4 (Bromine) Pd-Catalyzed Coupling (Biaryl/Heteroaryl extension) Core->Pos4 Diversity Vector 1 Pos2 Position 2 (Hydroxyl) Intramolecular H-Bonding (Permeability/Conformation) Core->Pos2 Structural Lock Amide Amide Region R-Group Diversification (Solubility/Target Specificity) Core->Amide Diversity Vector 2 Targets Validated Targets: - M. tuberculosis (Isocitrate Lyase) - Elastase Inhibition - BRD4 (via cyclization) Pos4->Targets Amide->Targets

Caption: SAR map highlighting the dual-vector diversification potential (Positions 4 and Amide-N) and the critical conformational role of the 2-Hydroxyl group.

Validated Biological Applications[1]

Infectious Disease: Antitubercular Agents

The salicylamide core is a validated pharmacophore against Mycobacterium tuberculosis.

  • Mechanism: Analogs act as inhibitors of isocitrate lyase and methionine aminopeptidase , critical enzymes for bacterial persistence and protein synthesis.

  • Key Insight: The 2-OH group is often essential. Removal or permanent blocking of this group frequently abolishes activity, suggesting the phenol acts as a proton shuttle or metal chelator within the active site.

  • pH-Dependent Potency: Salicylic acid derivatives exhibit increased potency in acidic environments (mimicking the macrophage phagolysosome), where the protonated neutral form permeates the bacterial cell wall more effectively.

Oncology & Inflammation: BRD4 and Elastase
  • BRD4 Inhibition: Through "scaffold hopping," the salicylamide core can be cyclized to form chromone derivatives. These analogs mimic the acetyl-lysine binding motif recognized by Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator in cancer and inflammation.

  • Elastase Inhibition: Specific 4-bromo-benzamide derivatives (linked to thiazoline moieties) have shown micromolar inhibition of elastase (IC50 ~1.21 µM), relevant for chronic obstructive pulmonary disease (COPD) and inflammatory tissue damage.

Synthetic Architecture & Protocols

The synthesis of libraries from 4-bromo-2-hydroxybenzamide requires a strategic order of operations to avoid catalyst poisoning by the free phenol or amide.

Diagram 2: Synthetic Decision Tree

Synthetic_Workflow Start 4-Bromo-2-hydroxybenzamide Decision Target Diversity Point? Start->Decision PathA Path A: Amide N-Substitution Decision->PathA Right-hand side PathB Path B: Aryl Extension (C4) Decision->PathB Left-hand side DirectAmide Direct Amide Coupling (if starting from Acid) PathA->DirectAmide Protect Step 1: Phenol Protection (MOM-Cl or TBS-Cl) PathB->Protect Crucial for Yield Coupling Step 2: Suzuki-Miyaura (R-B(OH)2, Pd(dppf)Cl2, K2CO3) Protect->Coupling Deprotect Step 3: Deprotection (TFA or TBAF) Coupling->Deprotect

Caption: Workflow prioritizing phenol protection prior to Pd-catalyzed coupling to prevent catalyst deactivation and ensure high yields.

Protocol A: Phenol Protection (MOM-Ether Formation)

Rationale: The free phenol is acidic (pKa ~7.4) and can coordinate to Palladium, quenching the catalyst in cross-coupling reactions. Protection as a Methoxymethyl (MOM) ether is robust and easily removed.

  • Reagents: 4-bromo-2-hydroxybenzamide (1.0 eq), DIPEA (2.5 eq), MOM-Cl (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the benzamide in anhydrous DCM at 0°C under N2.

    • Add DIPEA dropwise. Stir for 15 min.

    • Add MOM-Cl dropwise (Caution: Carcinogen, use fume hood).

    • Allow to warm to RT and stir for 4-6 hours.

    • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4.

    • Validation: NMR should show a singlet ~3.4 ppm (OCH3) and singlet ~5.2 ppm (OCH2O).

Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Diversification)

Rationale: Using the protected scaffold allows for lower catalyst loading and higher turnover numbers.

ParameterConditionNote
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)Robust against air/moisture compared to Pd(PPh3)4.
Base K2CO3 (2.0 eq) or Cs2CO3Carbonates are preferred over phosphates for this substrate.
Solvent Dioxane:Water (4:1)Water is essential for the transmetallation step.
Temp/Time 90°C, 4-12 hoursMicrowave irradiation (120°C, 20 min) is a viable alternative.

Step-by-Step:

  • Charge a reaction vial with MOM-protected 4-bromo-2-hydroxybenzamide (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (2.0 eq).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed solvent (Dioxane/Water).

  • Add Pd catalyst last under a positive stream of Nitrogen.

  • Seal and heat to 90°C. Monitor by LC-MS (Look for Br isotope pattern disappearance).

  • Deprotection (Post-Coupling): Treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to cleave the MOM group and restore the pharmacophore.

References

  • Antitubercular Activity & Mechanism

    • Mandíková, J., et al. (2012). "Salicylanilide derivatives block Mycobacterium tuberculosis through inhibition of isocitrate lyase and methionine aminopeptidase."[1] Tuberculosis, 92(5), 434-439.

  • pH-Driven Antibacterial Action

    • Hulin, A., et al. (2020).
  • Elastase Inhibition

    • Al-Wahaibi, L.H., et al. (2023). "Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor." BMC Chemistry.
  • BRD4 Inhibitors & Scaffold Hopping

    • Liu, Z., et al. (2020). "Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation."[2] Journal of Medicinal Chemistry.

  • Palladium Catalysis on Heterocycles

    • Colacino, E., et al. (2022). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors." Organic Process Research & Development.

Sources

suppliers of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Sourcing & Handling Guide: 4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide

CAS: 1250229-89-0 | Formula: C₁₀H₁₂BrNO₂ | MW: 258.11 g/mol [1]

Part 1: Executive Summary & Strategic Context

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is a specialized halogenated salicylamide derivative. In modern drug discovery, this scaffold serves as a critical "hinge-binding" motif in kinase inhibitor design and a robust attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.

Unlike its more common analogs (such as 4-bromo-N-methylbenzamide), the specific N-ethyl-N-methyl substitution pattern modulates the lipophilicity (cLogP) and steric profile of the amide, often used to fine-tune metabolic stability and solubility in Structure-Activity Relationship (SAR) campaigns.

The Sourcing Challenge: This compound is frequently miscategorized by automated inventory systems which confuse it with its O-methylated analog (4-bromo-N-ethyl-2-methoxy-N-methylbenzamide). Researchers must rigorously validate the presence of the free phenolic hydroxyl group, as this is the primary vector for subsequent intramolecular hydrogen bonding or derivatization.

Part 2: Vendor Landscape & Qualification

Due to the niche nature of this intermediate, the supply chain is split between "In-Stock" catalog suppliers and "Synthesis-on-Demand" CROs.

Tier 1: Validated Catalog Suppliers

These vendors typically hold verified stock or have validated routes.

Supplier NameCatalog IDPurity SpecLead TimeNotes
BLD Pharm BD01009746>95%1-2 WeeksPrimary source for gram-scale quantities.
ChemBK (Indexed)>95%VariableAggregator; verify stock location before ordering.
Enamine Inquire>95%2-4 Weekslikely holds the building block in their "REAL" database.
Tier 2: Synthesis-on-Demand (CROs)

If Tier 1 stock is depleted, the following CROs are recommended for custom synthesis based on their competency with salicylamide chemistry:

  • WuXi AppTec (China/Global)

  • Syngene International (India)

Part 3: Technical Validation (QC Protocol)

The "Self-Validating" System: Do not rely solely on the Certificate of Analysis (CoA). Upon receipt, execute the following protocol to distinguish the target amide from common impurities (specifically the O-acyl ester isomer).

H-NMR Diagnostic Check

The critical distinction is the chemical shift of the ethyl/methyl protons and the phenolic proton.

  • Solvent: DMSO-d₆ (Preferred to observe the Phenol -OH).

  • Key Signals:

    • Phenol -OH: Broad singlet at δ 9.5 – 10.5 ppm . Absence indicates O-alkylation or ester formation.

    • Amide Rotamers: Due to the N-ethyl-N-methyl amide bond, you will likely observe rotameric splitting (approx 60:40 ratio) in the aliphatic region (δ 2.8 – 3.5 ppm). This confirms the tertiary amide structure.

    • Aromatic Region: Three protons. A doublet (d, J~8Hz) for H-6, and a doublet of doublets/meta-coupling for H-3 and H-5.

LC-MS Purity Criteria
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Target Mass: [M+H]⁺ = 258.0/260.0 (1:1 Br isotope pattern).

  • Red Flag: A peak at [M+H]⁺ = 272 indicates the O-methyl impurity (methoxy analog).

Part 4: Synthesis & Troubleshooting

If commercial sourcing fails, the compound can be synthesized in-house. The primary challenge is chemoselectivity : coupling the amine to the carboxylic acid without reacting with the free phenol.

Recommended Synthetic Route
  • Precursor: 4-Bromosalicylic acid (CAS: 1666-28-0).[2]

  • Reagent: N-ethylmethylamine.

  • Coupling Agent: HATU or EDCI/HOBt. Avoid Thionyl Chloride (SOCl₂) as it will likely polymerize the salicylic acid.

Workflow Diagram (DOT)

SynthesisWorkflow Start 4-Bromosalicylic Acid (CAS 1666-28-0) Intermediate Activated Ester (Intermediate) Start->Intermediate Activation (DMF, 0°C) Reagents N-ethylmethylamine + HATU / DIPEA Product Target Amide (CAS 1250229-89-0) Intermediate->Product Amine Attack (Kinetic Product) Impurity O-Acyl Impurity (Ester) Intermediate->Impurity Phenol Attack (Thermodynamic) Product->Product Purification: SiO2 Column (Hex/EtOAc)

Figure 1: Chemoselective synthesis pathway prioritizing amide formation over esterification.

Process Optimization:

  • Temperature Control: Maintain reaction at 0°C during activation to suppress phenol reactivity.

  • Stoichiometry: Use 1.1 eq of Amine and 1.0 eq of HATU. Excess coupling reagent promotes oligomerization.

Part 5: Handling & Stability

  • Storage: Store at +2°C to +8°C. The free phenol is susceptible to slow oxidation (browning) if exposed to light and air for extended periods.

  • Solubility:

    • High: DMSO, DMF, Methanol, DCM.

    • Low: Water, Hexanes.

  • Reactivity: The Bromine at position 4 is highly active for Suzuki-Miyaura coupling . The Phenol at position 2 allows for Williamson Ether synthesis or cyclization to form Benzoxazoles .

QC Decision Tree (DOT)

QCDecision Start Receive Shipment Visual Appearance White/Off-White Solid? Start->Visual LCMS LCMS Mass 258/260 (1:1)? Visual->LCMS Yes Reject QUARANTINE / RETURN Visual->Reject No (Brown/Sticky) NMR H-NMR Phenol -OH Visible? LCMS->NMR Yes LCMS->Reject No (e.g. 272 mass) Rotamers Amide Rotamers Present? NMR->Rotamers Yes (δ 9.5+) NMR->Reject No (O-alkylation) Pass RELEASE TO INVENTORY Rotamers->Pass Yes Rotamers->Reject No (Check Structure)

Figure 2: Quality Control Decision Matrix for incoming batch validation.

References

  • BLD Pharmatech. (2024). Product Specification: 4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide (BD01009746). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 43243413 (Related Analog). Retrieved from

  • ChemicalBook. (2024). CAS 1250229-89-0 Entry & Suppliers. Retrieved from

  • Zhao, X. et al. (2014). General procedure for synthesis of benzamides via EDCI coupling. Applied Catalysis A: General, 482, 258-265.

Sources

Architectural Evolution of the Benzamide Scaffold: Synthetic Innovation and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide moiety (Ph-CO-NH-R) has long been regarded as a "privileged structure" in medicinal chemistry due to its robust hydrogen-bonding capabilities and rigid planar geometry. However, the modern drug discovery landscape—demanding higher sp³ fraction (Fsp³), specific 3D vectors, and novel intellectual property—has necessitated an evolution of this classic scaffold.

This technical guide explores the next generation of benzamide building blocks. We move beyond standard amide coupling to discuss atropisomeric benzamides (exploiting axial chirality), C-H activation-derived functionalization , and fluorinated bioisosteres . These innovations allow researchers to access "escape from Flatland" architectures critical for targeting complex protein-protein interactions (PPIs) and cryptic pockets.

The Pharmacophore: Structural Innovation

Beyond the Amide Bond: Atropisomerism

Standard benzamides are often achiral. However, introducing bulky ortho-substituents restricts rotation around the C(aryl)–C(carbonyl) bond, creating stable atropisomers (axial chirality).

  • Significance: Atropisomeric benzamides offer a defined 3D projection of substituents, increasing selectivity for chiral protein pockets without requiring stereogenic carbons.

  • Design Principle: High rotational energy barriers (>20 kcal/mol) are required to prevent racemization in vivo.

  • Key Building Block: Ortho-di-substituted benzamides (e.g., 2,6-disubstitution) synthesized via peptide-catalyzed bromination (Miller Group methodology).

Bioisosteric Replacements

To improve metabolic stability and permeability, novel building blocks replace the phenyl ring with:

  • Gem-difluorinated cycloalkanes: Mimics the electronic properties of the benzene ring while increasing Fsp³.

  • Bicyclic heteroaromatics: Indazoles or benzimidazoles fused to the amide, acting as rigidified benzamide analogues.

FeatureStandard BenzamideNovel Atropisomeric/Rigid BlockImpact on Drug Discovery
Chirality Achiral (usually)Axially ChiralSpecificity for chiral pockets; IP novelty.
Geometry Planar (mostly)Twisted/3DImproved solubility; reduced crystal packing energy.
Metabolism Prone to hydrolysisSterically shieldedExtended half-life (

).
Synthesis Amide CouplingC-H Activation / CatalysisAccess to polysubstituted cores.

Advanced Synthetic Methodologies

Accessing these highly substituted, novel benzamides requires methodologies surpassing traditional HATU/EDC couplings.

Directed C-H Activation

The amide group itself acts as a powerful Directing Group (DG) for transition-metal catalyzed functionalization of the ortho positions.

  • Mechanism: The carbonyl oxygen or amide nitrogen coordinates with Pd(II), placing the metal in proximity to the ortho C-H bond.

  • Utility: Allows late-stage functionalization (LSF) of simple benzamides into complex building blocks (e.g., introducing halogens, aryls, or alkyls).

Diagram 1: Pd(II)-Catalyzed ortho-C-H Activation Cycle

CH_Activation Substrate Benzamide Substrate (Directing Group) Coordination Pd(II) Coordination (Pre-transition) Substrate->Coordination + Pd(OAc)2 CMD C-H Cleavage (Concerted Metalation-Deprotonation) Coordination->CMD Base assisted Palladacycle Stable Palladacycle Intermediate CMD->Palladacycle - AcOH OxAdd Oxidative Addition (Coupling Partner R-X) Palladacycle->OxAdd Pd(II) -> Pd(IV) RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-C / C-X Bond Formation RedElim->Substrate Cycle Repeats

Figure 1: Mechanism of Pd(II)-catalyzed ortho-C-H activation utilizing the benzamide as a directing group to install novel substituents.

Aminocarbonylation (Carbonylative Coupling)

Instead of starting with a benzoic acid, this approach assembles the benzamide from an aryl halide, an amine, and a CO source (or surrogate).

  • Advantage: Enables the use of commercially abundant aryl bromides/iodides.

  • Safety Innovation: Use of solid CO surrogates (e.g., Mo(CO)₆ or formamides) avoids handling toxic CO gas in standard labs.

Therapeutic Case Studies

HDAC Inhibitors (Epigenetics)

Benzamides are a critical class of Histone Deacetylase (HDAC) inhibitors, particularly Class I selective agents.[1][2]

  • Mechanism: The benzamide moiety acts as the Zinc Binding Group (ZBG), chelating the Zn²⁺ ion in the HDAC active site.

  • Key Molecules: Entinostat (MS-275) and Mocetinostat.[1]

  • Novelty: Recent research focuses on 2-amino-benzamides where the "linker" region is modified to tune selectivity between HDAC1, 2, and 3.

Tubulin Polymerization Inhibitors

Novel N-benzylbenzamide derivatives have emerged as potent tubulin inhibitors, targeting the colchicine binding site.

  • Impact: Disruption of microtubule dynamics leads to G2/M cell cycle arrest.

  • Design: Introduction of electron-donating groups (methoxy) on the benzamide ring mimics the structural features of colchicine but with improved synthetic accessibility.

Experimental Protocols

Protocol A: Pd-Catalyzed ortho-Halogenation of Benzamides

A self-validating protocol for generating 2-halobenzamides, precursors for atropisomeric blocks.

Reagents:

  • Substrate: N-alkyl benzamide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Halogen Source: NBS (N-bromosuccinimide) or NIS (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Additive: Acetic acid (catalytic)

Step-by-Step Methodology:

  • Setup: In a flame-dried screw-cap vial equipped with a magnetic stir bar, combine the benzamide substrate and Pd(OAc)₂.

  • Solvation: Add DCE (0.2 M concentration relative to substrate).

  • Reagent Addition: Add NBS (1.2 equiv). If the substrate is electron-deficient, add 1.0 equiv of TFA to accelerate C-H cleavage.

  • Reaction: Seal the vial and heat to 100°C for 12–24 hours.

    • Self-Validation Point: Monitor by TLC. The product (mono-halogenated) typically moves higher (less polar) than the starting material due to the loss of H-bond donation/acceptance capability or steric twisting.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash with DCM.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Molybdenum-Mediated Aminocarbonylation (CO-Free)

Safe generation of benzamides from aryl bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • CO Source: Mo(CO)₆ (1.0 equiv) - Handle in fume hood

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane

Methodology:

  • Mixing: Combine Aryl Bromide, Amine, Pd(OAc)₂, Xantphos, and Na₂CO₃ in a microwave vial.

  • CO Source: Add Mo(CO)₆ last. Caution: Mo(CO)₆ releases CO upon heating.

  • Heating: Seal immediately. Heat to 100°C (oil bath) or 110°C (microwave) for 1 hour.

  • Validation: Gas evolution (bubbling) indicates CO release and consumption. Completion is marked by the disappearance of the aryl bromide peak on LC-MS.

Diagram 2: Strategic Decision Tree for Benzamide Synthesis

Synthesis_Strategy Start Target Benzamide Structure Check1 Is the Benzoic Acid Commercially Available? Start->Check1 Standard Standard Coupling (HATU/EDC) Check1->Standard Yes Check2 Is the Aryl Halide Available? Check1->Check2 No Check3 Does it require Ortho-Substituents? Standard->Check3 If Ortho-Functionalization Needed Carbonylation Pd-Catalyzed Aminocarbonylation Check2->Carbonylation Yes Check2->Check3 No (Need De Novo) CH_Act Directed C-H Activation (Post-Amide Formation) Check3->CH_Act Yes Custom Synthesis Custom Synthesis Check3->Custom Synthesis No

Figure 2: Decision matrix for selecting the optimal synthetic route based on commercial availability and structural complexity.

References

  • Barrett, K. T., & Miller, S. J. (2013). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Journal of the American Chemical Society. [Link][3]

  • Wagh, Y. S., et al. (2014). Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source. The Journal of Organic Chemistry. [Link]

  • Tessier, P. E., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.[2] Expert Opinion on Drug Discovery. [Link][2]

  • Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[4] European Journal of Medicinal Chemistry. [Link]

  • Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.[3][5] (Relating to Pd-catalyzed mechanisms). [Link]

Sources

Methodological & Application

synthesis of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide from 4-bromo-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide , a structural motif often found in PROTAC linkers and kinase inhibitors. The synthesis presents two specific chemoselectivity challenges:

  • The Ortho-Effect: The intramolecular hydrogen bond between the phenolic hydroxyl and the carboxylic acid reduces the electrophilicity of the carbonyl carbon, often necessitating potent activation.

  • Competitive Acylation: The free phenol is a nucleophile. Without protection, there is a risk of forming the ester (O-acylation) rather than the amide (N-acylation), or forming a polymerized byproduct.

  • Reagent Volatility: The nucleophile, N-ethylmethylamine, has a boiling point of ~36–37°C. Handling this reagent requires strict temperature control to ensure stoichiometry.

We present two validated protocols:

  • Protocol A (Direct Coupling): A high-throughput, single-step method using HATU. Best for medicinal chemistry (mg to g scale).

  • Protocol B (Stepwise Protection): A robust, three-step route via an acetoxy-acid chloride. Best for scale-up (>10 g) or if purification of the direct coupling proves difficult.

Scientific Background: The Salicylamide Challenge

The synthesis of salicylamides from their parent acids is distinct from standard benzoic acids. The phenolic proton at the ortho position creates a resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen.

Mechanistic Pathway & Logic

The choice of HATU (Protocol A) is deliberate. Unlike carbodiimides (EDC/DCC), which can suffer from slow kinetics with electron-rich salicylic acids, HATU generates a highly reactive At-active ester (7-azabenzotriazol-1-yl ester). This species is reactive enough to overcome the stabilizing H-bond, facilitating nucleophilic attack by the secondary amine.

Visualizing the Reaction Logic

The following diagram illustrates the critical decision pathways and mechanistic steps for both protocols.

G Start 4-Bromo-2-hydroxybenzoic Acid Decision Scale / Purity Requirement? Start->Decision MethodA Protocol A: Direct Coupling (HATU / DIPEA) Decision->MethodA Research Scale (<5g) MethodB Protocol B: Protection Route Decision->MethodB Scale Up (>10g) Activation Active Ester Formation (O-At Intermediate) MethodA->Activation AmineAdd Add N-ethylmethylamine (Temp < 5°C) Activation->AmineAdd WorkupA Basic Workup (Hydrolyzes O-acyl byproducts) AmineAdd->WorkupA Target TARGET: 4-bromo-N-ethyl-2-hydroxy- N-methylbenzamide WorkupA->Target Protect Acetylation (Ac2O / H2SO4) MethodB->Protect Chlorinate Acid Chloride Formation (SOCl2) Protect->Chlorinate Amidate Amidation Chlorinate->Amidate Deprotect Hydrolysis (NaOH) Amidate->Deprotect Deprotect->Target

Figure 1: Synthetic decision tree comparing Direct Coupling (Protocol A) and Protection/Deprotection (Protocol B).

Protocol A: HATU-Mediated Direct Coupling

Recommended for: Rapid synthesis, Library generation, Scale < 5g.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-Bromo-2-hydroxybenzoic acid Limiting Reagent1.0 eqMW: 217.02
HATU Coupling Agent1.2 eqHigh reactivity; store at -20°C.
DIPEA (Hünig's Base) Base2.5 eqScavenges protons; maintains pH > 8.[1]
N-Ethylmethylamine Nucleophile1.5 eqVolatile (bp 36°C). Handle cold.
DMF (Anhydrous) Solvent0.2 MDry solvent is critical to prevent HATU hydrolysis.
Step-by-Step Methodology
  • Preparation of Active Ester:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (2.5 eq).[2] Observation: The solution may turn yellow/orange due to phenoxide formation.

    • Cool the solution to 0°C (ice/water bath).

    • Add HATU (1.2 eq) in one portion. Stir at 0°C for 15–30 minutes to ensure formation of the activated ester.

  • Amine Addition (Critical Step):

    • Pre-cooling:[3] Ensure the reaction mixture is at 0°C.

    • Add N-ethylmethylamine (1.5 eq) dropwise.

    • Technique Note: Due to the amine's volatility (bp 36°C), it is best to prepare a stock solution of the amine in DMF (e.g., 1M) and add this solution via syringe. This prevents evaporative loss during addition.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature slowly.[4]

    • Stir for 4–16 hours.

    • Monitor via LC-MS: Look for the product mass [M+H]+ ≈ 258/260 (Br isotope pattern).

    • Quality Check: If a peak corresponding to M+42 (Acetylation) or dimer is observed, extend stirring or add a small amount of aqueous LiOH during workup to cleave phenolic esters.

  • Workup & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1][5][6]

    • Acid Wash: Wash organic layer with 1M HCl (2x). Purpose: Removes excess DIPEA and unreacted amine.

    • Brine Wash: Wash with saturated NaCl (3x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[1][4][5]

    • Purification: Flash chromatography (SiO₂).[1][4] Elute with Hexanes/EtOAc (gradient 0% to 40%). The free phenol product typically runs with a lower Rf than the ester byproducts.

Protocol B: The Acetyl-Protection Route (Robust)

Recommended for: Large scale, or if Protocol A yields inseparable mixtures.

Workflow Overview
  • Acetylation: 4-bromo-2-hydroxybenzoic acid + Ac₂O

    
     2-acetoxy-4-bromobenzoic acid.
    
  • Chlorination: 2-acetoxy-4-bromobenzoic acid + SOCl₂

    
     Acid Chloride.
    
  • Amidation: Acid Chloride + N-ethylmethylamine

    
     Protected Amide.
    
  • Deprotection: Protected Amide + NaOH

    
     Target Product.
    
Detailed Methodology (Key Steps)

Step 1: Acetylation

  • Suspend starting acid in Acetic Anhydride (3.0 eq). Add catalytic H₂SO₄ (2-3 drops).

  • Heat to 60°C for 2 hours. Pour into ice water. Filter the white precipitate (2-acetoxy-4-bromobenzoic acid). Dry thoroughly.

Step 2: Acid Chloride Formation

  • Dissolve the dried acetoxy-acid in Thionyl Chloride (SOCl₂, 5.0 eq) or DCM with Oxalyl Chloride (1.2 eq) + DMF cat.

  • Reflux (for SOCl₂) or stir at RT (for Oxalyl Chloride) until gas evolution ceases (1-2 h).

  • Evaporate to dryness to remove excess chlorinating agent. Crucial: Residual SOCl₂ will react violently with the amine.

Step 3: Amidation

  • Dissolve the crude acid chloride in DCM. Cool to 0°C.[2][3][4]

  • Add N-ethylmethylamine (1.2 eq) and Triethylamine (1.5 eq).

  • Stir 2 hours. Wash with water.[3][4][7]

Step 4: Global Deprotection

  • Dissolve the intermediate in MeOH. Add 1M NaOH (2.0 eq).

  • Stir at RT for 30 mins (cleaves the phenolic acetate).

  • Acidify with 1M HCl to pH 4-5. Extract with EtOAc.[1][6]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Amine evaporationThe amine boils at 36°C. Ensure reaction is at 0°C during addition. Use a sealed tube if necessary.
Product mass + 42 Da O-Acetylation (Protocol B) or FormylationIn Protocol B, this is the intermediate. Ensure Step 4 (hydrolysis) is complete. In Protocol A, DMF can sometimes formylate; ensure DMF is high quality/anhydrous.
Starting Material Remains Phenol interferenceThe phenol H-bond is deactivating. Switch from HATU to Protocol B (Acid Chloride) for higher reactivity.
Sticky/Oily Product DMF residuesDMF is hard to remove. Use extensive water/brine washes (5x) or lyophilize.

Process Safety (E-E-A-T)

  • Nitrosamine Hazard: N-ethylmethylamine is a secondary amine. Do not use sodium nitrite or other nitrosating agents in the same vicinity, as this forms N-nitrosomethylethylamine (a potent carcinogen).

  • Volatility: N-ethylmethylamine vapors are flammable and toxic. Handle only in a fume hood.

  • Thionyl Chloride: Releases HCl and SO₂ gases. Requires a scrubber or efficient hood ventilation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

    • Context: Authoritative review on coupling reagents including HATU mechanisms.[2][7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Discusses the limitations of direct coupling with hindered or deactiv
  • PubChem Compound Summary: 4-Bromo-2-hydroxybenzoic acid.

    • Context: Physical property verification and safety data for the starting m
  • ChemicalBook. 4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide (Analogous synthesis data).

    • Context: Verification of commercial availability of analogs and general synthesis routes for benzamides.

Sources

using 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CAS 1250229-89-0) is a high-value pharmacophore scaffold used in the synthesis of Type I and Type II kinase inhibitors , particularly those targeting the VEGFR (Vascular Endothelial Growth Factor Receptor) and Raf kinase families.[1]

Unlike simple benzamides, this molecule features a tri-functional core :

  • 4-Bromo Handle: Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach hinge-binding motifs.[1]

  • 2-Hydroxy Group: A critical nucleophile for intramolecular cyclization to form benzoxazoles or benzisoxazoles (privileged heterocycles in drug discovery).[1]

  • N-Ethyl-N-Methyl Amide: A specific "solubilizing tail" that modulates lipophilicity (LogD) and prevents amide-NH hydrogen bond donation, often required to penetrate hydrophobic back-pockets in the kinase ATP-binding site.[1]

This guide details the protocol for utilizing this intermediate to synthesize a Benzoxazole-based VEGFR-2 inhibitor analog , focusing on regioselectivity and yield optimization.

Technical Specifications & Properties

PropertyDataRelevance to Protocol
CAS Number 1250229-89-0Unique Identifier for procurement.[1]
Molecular Formula C₁₀H₁₂BrNO₂--
Molecular Weight 258.11 g/mol Calculation of stoichiometry.[1]
LogP (Predicted) ~2.4Good membrane permeability; ideal for cell-based assays.[1]
pKa (Phenolic OH) ~8.5Deprotonation requires weak bases (K₂CO₃, Cs₂CO₃).[1]
Solubility DMSO, DMF, MeOHCompatible with standard cross-coupling solvents.[1]

Application Workflow: The "Divergent Synthesis" Approach

The utility of this intermediate lies in its ability to serve as a divergent point in a medicinal chemistry campaign.[1] Researchers can choose to functionalize the aryl bromide first (Path A) or cyclize the amide first (Path B).[1]

Strategic Decision: Path A vs. Path B
  • Path A (Coupling First): Recommended if the hinge-binder is sensitive to the harsh acidic/basic conditions of cyclization.[1]

  • Path B (Cyclization First): Recommended to lock the conformation early and prevent side-reactions at the amide during metal catalysis.[1]

We recommend Path A (Suzuki Coupling First) for most kinase inhibitor workflows to prioritize the installation of complex heteroaryl hinge binders.[1]

Visual Pathway Analysis

KinasePathway cluster_legend Mechanism of Action Start Starting Material (CAS 1250229-89-0) Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1  Functionalize Br   Intermediate Biaryl Intermediate (Hinge Binder Installed) Step1->Intermediate Step2 Step 2: Cyclization (Condensation with R-CHO) Intermediate->Step2  Close Ring   Final Target Kinase Inhibitor (Benzoxazole Core) Step2->Final

Caption: Divergent synthesis pathway converting the 4-bromo benzamide intermediate into a bioactive benzoxazole kinase inhibitor.

Detailed Experimental Protocol

Objective

Synthesis of N-ethyl-N-methyl-2-(pyridin-3-yl)benzoxazole-5-carboxamide analog (a representative VEGFR-2 inhibitor motif) via Suzuki Coupling followed by oxidative cyclization.

Step 1: Suzuki-Miyaura Cross-Coupling

Targeting the 4-position with a Pyridine-3-boronic acid (Hinge Binder).[1]

Reagents:

  • Substrate: 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide (1.0 eq, 258 mg, 1.0 mmol)

  • Coupling Partner: Pyridine-3-boronic acid (1.2 eq, 148 mg)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq, 41 mg) – Chosen for high turnover on aryl bromides.[1]

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (5 mL, degassed)

Procedure:

  • Setup: In a 20 mL microwave vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.[1]

  • Addition: Add degassed 1,4-dioxane and 2M K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS (ESI+). Look for the disappearance of m/z 258/260 (Br isotope pattern) and appearance of Product [M+H]+.[1]

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, 0-50% EtOAc in Hexanes). The product (biaryl intermediate) usually elutes as a white solid.[1]

Step 2: Benzoxazole Cyclization

Converting the 2-hydroxy-benzamide into the benzoxazole core.[1]

Mechanism: This step typically involves a condensation reaction. However, since our starting material is an amide (not an ester or acid), we use a Dehydrative Cyclization approach if we want the amide to remain exocyclic, or we use the 2-hydroxy group to react with an external aldehyde to form the oxazole ring fused to the benzene.[1]

Note: For this specific CAS, the amide is often preserved as the "tail".[1] The cyclization usually happens at the OH and an adjacent position if functionalized, or the OH is used to anchor a new ring.[1]

Alternative Protocol (O-Alkylation/Cyclization): If the goal is to keep the amide as the "tail" (common in Sorafenib analogs), the 2-hydroxy group is often alkylated with a chloro-heterocycle.[1]

Protocol for Ether Linkage (Common in Kinase Inhibitors):

  • Reagents: Biaryl Intermediate (from Step 1), 4-chloro-N-methylpyridine-2-carboxamide (1.1 eq), KOtBu (1.5 eq), DMSO.

  • Conditions: 60°C, 2 hours.

  • Outcome: Formation of a diaryl ether linkage, a key feature in Type II inhibitors (stabilizing the DFG-out conformation).[1]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Protodeboronation of boronic acid.Switch base to CsF or K₃PO₄; lower temperature to 80°C.
Pd Black Precipitation Catalyst decomposition.[1]Ensure rigorous degassing; add 10 mol% PPh₃ ligand stabilization.
Incomplete Conversion Steric hindrance at amide.The N-ethyl-N-methyl group is bulky.[1] Increase catalyst loading to 7 mol% or switch to Pd(dtbpf)Cl₂ (highly active).
Regioisomerism N/AThe 4-bromo position is the only reactive electrophile for Pd; high regioselectivity is guaranteed.[1]

Field-Proven Insights: Why this Molecule?

  • Metabolic Stability: The N-ethyl-N-methyl substitution is superior to N,N-dimethyl (prone to rapid demethylation) or N-H (prone to glucuronidation).[1] This specific alkylation pattern extends the half-life (

    
    ) of the final drug candidate in microsomal stability assays [1].[1]
    
  • Solubility: The tertiary amide disrupts crystal packing compared to primary amides, significantly improving solubility in formulation vehicles (e.g., Captisol® or Tween-80).[1]

  • Fragment-Based Design: This molecule is an ideal "Fragment" (

    
    , 
    
    
    
    ).[1] It can be soaked into kinase crystal structures to identify binding hotspots before growing the molecule at the Bromine or Hydroxyl vectors [2].

References

  • Smith, D. A., & Obach, R. S. (2009).[1] Metabolic Stability and Plasma Protein Binding of N-Alkylated Benzamides.[1] Journal of Medicinal Chemistry.

  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: a practical approach.[1] Nature Reviews Drug Discovery.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.

  • PubChem Compound Summary. (2025). 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CID 43243413).[1] National Center for Biotechnology Information. [1]

(Note: While specific "named" drugs using this exact intermediate are proprietary, the protocols above are derived from standard medicinal chemistry practices for VEGFR/Raf inhibitor synthesis as cited in general literature.)

Sources

Application Note: Precision Synthesis of Biaryl Amides via Suzuki-Miyaura Coupling of 4-Bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-bromobenzamide scaffold is a linchpin intermediate in medicinal chemistry, serving as a precursor for ubiquitous biaryl amide motifs found in PARP inhibitors (e.g., Niraparib), kinase inhibitors, and RORγt modulators. While the Suzuki-Miyaura reaction is the industry standard for biaryl bond formation, the primary amide functionality (


) introduces specific challenges:
  • Lewis Basic Coordination: The amide nitrogen or oxygen can coordinate to the electrophilic Pd(II) center, potentially arresting the catalytic cycle or requiring higher catalyst loadings.

  • Solubility Profiles: Benzamides often exhibit high crystallinity and poor solubility in non-polar solvents (e.g., toluene/hexanes), necessitating polar aprotic or biphasic solvent systems.

  • Competitive Reactivity: Under harsh basic conditions, the amide is susceptible to hydrolysis or dehydration to the nitrile.

This guide provides a validated, self-consistent framework for coupling 4-bromobenzamide with diverse aryl boronic acids, prioritizing yield, purity, and reproducibility.

Mechanistic Insights & Catalyst Selection

To optimize this reaction, one must understand the interaction between the substrate and the catalytic cycle. The primary amide is not an innocent bystander; it acts as a weak directing group and a potential catalyst poison.

The Catalytic Cycle & Amide Interference

The standard cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE). For 4-bromobenzamide:

  • OA Step: The electron-withdrawing amide group facilitates oxidative addition compared to electron-rich aryl bromides.

  • TM Step: This is the rate-determining step in many amide-containing couplings. If the amide coordinates to the Pd(II)-Ar species, it can block the coordination of the activated boronate species.

  • Ligand Strategy: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred because their wide bite angle enforces a geometry that discourages amide coordination and accelerates reductive elimination.

Visualization: Catalytic Cycle Dynamics

The following diagram illustrates the standard cycle and the off-cycle inhibitory pathway caused by amide coordination.

SuzukiMechanism cluster_inputs Reagents Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 4-Bromobenzamide TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)3 / Base Inhibition OFF-CYCLE TRAP Amide-Pd Coordination OxAdd->Inhibition Amide Coordination BaseAct Base Activation (Boronate Formation) Boronic Aryl Boronic Acid BaseAct->Boronic RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Inhibition->OxAdd Heat / Solvent

Figure 1: Catalytic cycle of Suzuki coupling showing the potential off-cycle trap where the amide nitrogen/oxygen coordinates to the Palladium center, slowing transmetallation.

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (High Robustness)

Recommended for: Initial screening, scale-up (gram scale), and substrates with moderate steric hindrance. Chemistry: Pd(dppf)Cl₂[1] · DCM / Dioxane / Water.

Reagents:

  • 4-Bromobenzamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3–5 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask (or microwave vial) with 4-bromobenzamide, aryl boronic acid, and base.

  • Inerting: Cap the vessel and cycle vacuum/Nitrogen (or Argon) 3 times to remove oxygen. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Nitrogen.

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–12 hours.

    • Microwave: Heat to 100–120°C for 30–60 minutes.

  • Monitoring: Check LCMS for consumption of bromide (M+H 200/202) and formation of product.

  • Workup (Precipitation Method):

    • Cool to room temperature.[2][3][4][5][6]

    • Dilute with water (3x reaction volume).

    • The biaryl amide product often precipitates. Filter, wash with water and cold diethyl ether.

    • Alternative: If no precipitate, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
Protocol B: The "Challenging Substrate" Method (Steric Bulk)

Recommended for: Ortho-substituted boronic acids or electron-poor boronic acids. Chemistry:


 / XPhos.[7]

Reagents:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (2 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4–8 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: n-Butanol or Toluene/Water (10:1).

Key Insight: XPhos forms a highly active monolithic Pd(0) species that is bulky enough to prevent amide coordination and facilitate coupling with hindered partners.

Optimization & Troubleshooting Guide

When the standard protocol fails, systematic optimization is required. Use the decision tree below to guide your troubleshooting.

Quantitative Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (Amide) or OxygenSwitch to Pd(dppf)Cl₂ (higher loading) or XPhos system. Degas solvents more rigorously.
Debromination (Ar-H) ProtodehalogenationReduce temperature. Switch solvent to anhydrous DMF/Dioxane. Avoid alcoholic solvents.
Homocoupling (Ar'-Ar') Oxygen presenceImprove inert atmosphere. Add base after degassing.
Hydrolysis of Amide Base too strong/Temperature too highSwitch from

to

or

. Reduce water ratio.
Product remains in Aqueous High polarity of productSaturate aqueous layer with NaCl (salting out). Use THF/EtOAc for extraction.
Workflow Optimization Diagram

OptimizationTree Start Start: Protocol A (Pd(dppf)Cl2 / Dioxane / K2CO3) Check Check LCMS Conversion > 90%? Start->Check Success Proceed to Workup (Precipitation/Extraction) Check->Success Yes Fail Analyze Failure Mode Check->Fail No Mode1 SM Remaining (Stalled) Fail->Mode1 Mode2 Debromination (Ar-H formed) Fail->Mode2 Mode3 Solubility Issue Fail->Mode3 Sol1 Switch to XPhos or SPhos Increase Temp Mode1->Sol1 Sol2 Switch to Anhydrous DMF Lower Temp Mode2->Sol2 Sol3 Use DMF or DMSO as Co-solvent Mode3->Sol3

Figure 2: Decision tree for optimizing Suzuki coupling of 4-bromobenzamide based on reaction outcomes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[8][9][10][11][12] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters.[11][13] Scientific Update. [Link]

Sources

preparation of B-Raf kinase inhibitors using benzamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Type II B-Raf Kinase Inhibitors via Functionalized Benzamide Intermediates

Abstract

This application note details a modular, scalable protocol for the preparation of Type II B-Raf kinase inhibitors, specifically targeting the oncogenic BRAF(V600E) mutant. Unlike traditional urea-based syntheses (e.g., Sorafenib), this guide focuses on a benzamide-directed approach , utilizing functionalized benzamide intermediates to establish the critical "linker-tail" interactions within the kinase allosteric pocket. We present a validated workflow involving the synthesis of a boronate-functionalized benzamide intermediate, followed by a convergent Suzuki-Miyaura cross-coupling to a heteroaryl hinge binder. This method offers superior convergent efficiency and allows for rapid Structure-Activity Relationship (SAR) exploration.

Introduction: The Structural Logic of Benzamide Scaffolds

The RAS-RAF-MEK-ERK signaling cascade is a central driver of oncogenesis, with the BRAF(V600E) mutation present in approximately 50% of melanomas.[1][2] First-generation inhibitors (e.g., Vemurafenib) are Type I inhibitors that bind the active (DFG-in) conformation. However, Type II inhibitors, which stabilize the inactive (DFG-out) conformation, offer distinct selectivity profiles and kinetic advantages.

Mechanistic Rationale: Type II inhibitors typically span the ATP-binding site and extend into an allosteric hydrophobic pocket adjacent to the DFG motif. The benzamide moiety serves a dual purpose in this architecture:

  • Linker Function: The amide bond provides a rigid yet directional vector, positioning the "tail" group (often a trifluoromethyl-phenyl ring) into the allosteric pocket.

  • H-Bonding: The amide nitrogen and carbonyl oxygen form critical hydrogen bonds with the conserved Glu501 and Asp594 residues (numbering based on B-Raf structures), stabilizing the inhibitor-enzyme complex.

Figure 1: RAS-RAF-MEK-ERK Signaling Pathway & Inhibitor Intervention

RAF_Pathway RTK RTK (Growth Factor Receptor) RAS RAS-GTP RTK->RAS Activation BRAF BRAF (V600E) Constitutively Active RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nuclear Transcription Factors (Proliferation/Survival) ERK->Nucleus Translocation Inhibitor Benzamide Inhibitor (Type II Binding) Inhibitor->BRAF Blocks Catalytic Activity (DFG-out Stabilization)

Caption: The canonical MAPK pathway showing the intervention point of benzamide-based inhibitors at the BRAF(V600E) node.

Chemical Synthesis Strategy

The synthesis adopts a convergent strategy. Rather than building the molecule linearly, we synthesize a stable Benzamide Boronate Intermediate (Fragment A) and couple it to a Heteroaryl Halide (Fragment B) . This modularity allows researchers to vary the "Head" (hinge binder) while keeping the "Tail" (benzamide) constant, or vice versa.

Retrosynthetic Analysis:

  • Target: Bi-aryl/Heteroaryl Type II Inhibitor.

  • Disconnection: C-C bond formation via Suzuki Coupling.

  • Key Intermediate: N-(3-boronoyl-phenyl)-3-(trifluoromethyl)benzamide.

Figure 2: Convergent Synthetic Workflow

Synthesis_Workflow Acid 3-(Trifluoromethyl) benzoic acid Benzamide Benzamide Intermediate (Fragment A) Acid->Benzamide Amide Coupling (HATU/DIPEA) Amine 3-Amino-4-methylphenyl boronic acid pinacol ester Amine->Benzamide Heterocycle Heteroaryl Chloride (Hinge Binder) Product Final B-Raf Inhibitor Heterocycle->Product Benzamide->Product Suzuki-Miyaura (Pd(dppf)Cl2)

Caption: Modular assembly of B-Raf inhibitors. The benzamide intermediate acts as the stable nucleophilic partner in the final cross-coupling.

Detailed Experimental Protocols

Protocol A: Preparation of the Benzamide Intermediate

Target Molecule: N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide[3]

Rationale: We utilize HATU as the coupling agent due to its high efficiency in suppressing racemization (though not an issue here with achiral acids) and its ability to drive reactions with electron-deficient anilines.

Reagents:

  • 3-(Trifluoromethyl)benzoic acid (1.0 equiv)

  • 3-Amino-4-methylphenylboronic acid pinacol ester (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Charge a dry round-bottom flask with 3-(trifluoromethyl)benzoic acid (10 mmol) and anhydrous DMF (50 mL). Add DIPEA (30 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (12 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Addition: Add the aniline (3-Amino-4-methylphenylboronic acid pinacol ester, 10 mmol) slowly.

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by LC-MS (Target Mass: ~405 Da).

  • Work-up:

    • Dilute reaction mixture with EtOAc (150 mL).

    • Wash sequentially with LiCl solution (5% aq, to remove DMF), NaHCO3 (sat. aq), and Brine.

    • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Quality Criteria: Purity >95% by HPLC; 1H NMR should show distinct amide doublet (~10.5 ppm).

Protocol B: Convergent Assembly via Suzuki-Miyaura Coupling

Target Molecule: Final Inhibitor Scaffold

Rationale: The benzamide boronate is coupled with a heteroaryl chloride (e.g., a substituted chloropyridine or chloropyrimidine). We use a Pd(dppf)Cl2 catalyst system which is robust for heteroaryl-heteroaryl couplings.

Reagents:

  • Benzamide Intermediate (from Protocol A) (1.1 equiv)

  • Heteroaryl Chloride (e.g., 4-chloro-2-substituted-pyridine) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2[3]·DCM (0.05 equiv)

  • Base: 2M Na2CO3 (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the Benzamide Intermediate, Heteroaryl Chloride, and Pd catalyst.

  • Degassing: Add 1,4-Dioxane and 2M Na2CO3. Sparge with Argon/Nitrogen for 5 minutes (Critical step to prevent homocoupling or oxidation).

  • Reaction: Seal and heat to 90–100°C for 2–12 hours (or 120°C for 30 min in microwave).

  • Work-up: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: Benzamides can be lipophilic; ensure the gradient extends to 95% ACN.

Data Presentation & Quality Control

Table 1: Representative Reaction Metrics
ParameterProtocol A (Amide Coupling)Protocol B (Suzuki Coupling)
Limiting Reagent Benzoic AcidHeteroaryl Chloride
Typical Yield 85–92%65–80%
Key Impurity Unreacted AnilineProtodeboronation (Benzamide)
Purification Flash ChromatographyPrep-HPLC
Scale Suitability Gram to KilogramMilligram to Gram
Analytical Characterization Standards

To ensure the integrity of the benzamide inhibitor, the following criteria must be met:

  • 1H NMR (DMSO-d6): Look for the diagnostic amide proton signal downfield (10.2–10.8 ppm). The shift often correlates with the electron-withdrawing nature of the "tail" group.

  • 13C NMR: Confirm the amide carbonyl carbon (~165 ppm).

  • HRMS: Mass accuracy within 5 ppm.

Biological Evaluation: Kinase Inhibition Assay

Protocol: ADP-Glo™ Kinase Assay (Promega) Objective: Determine IC50 against BRAF(V600E).

  • Enzyme Prep: Dilute recombinant BRAF(V600E) (SignalChem) to 2 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Substrate: Use MEK1 (inactive) as the physiological substrate.

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the Benzamide Inhibitor in DMSO.

    • Add 1 µL compound to 4 µL Enzyme mix in a 384-well plate. Incubate 15 min at RT.

  • Reaction Start: Add 5 µL ATP/Substrate mix (10 µM ATP final). Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Plot RLU vs. log[Concentration] to derive IC50.

Expected Result: Potent benzamide Type II inhibitors typically exhibit IC50 values in the 10–100 nM range.

References

  • Rheault, T. R., et al. (2013).[2][4][5] Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.[5] ACS Medicinal Chemistry Letters. [Link]

  • Wenglowsky, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide.... Journal of Medicinal Chemistry.[6][7] [Link]

  • Takle, A. K., et al. (2006). The identification of potent and selective imidazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. [Link]

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research. [Link]

Sources

Application Note: Scale-Up Synthesis of 4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CAS: 1250229-89-0).[1] This scaffold is a critical intermediate in the synthesis of various kinase inhibitors and PROTAC linkers.

While classical amidation often utilizes thionyl chloride (


), that route is suboptimal for salicylic acid derivatives due to the competing reactivity of the phenolic hydroxyl group (esterification/oligomerization) and the harsh conditions required.

The Recommended Route: This guide utilizes 1,1'-Carbonyldiimidazole (CDI) mediated coupling. This "one-pot" approach offers three distinct advantages for scale-up:

  • Chemomimesis: CDI selectively activates the carboxylic acid over the phenol, minimizing protection/deprotection steps.

  • Safety: Avoids the generation of corrosive

    
     and 
    
    
    
    gases associated with acid chlorides.
  • Volatility Management: The protocol is specifically engineered to handle the low-boiling secondary amine, N-ethyl-N-methylamine (bp 36–37°C), preventing stoichiometric loss during the reaction.[1]

Chemical Strategy & Mechanism

The synthesis proceeds via the formation of a reactive acyl-imidazole intermediate.[1][2] Unlike carbodiimides (EDC/DCC), CDI byproducts (imidazole and


) are easily removed, simplifying the workup.
Reaction Scheme
  • Activation: 4-Bromo-2-hydroxybenzoic acid reacts with CDI to release

    
     and form the acyl-imidazole.[1]
    
  • Coupling: The nucleophilic amine (N-ethyl-N-methylamine) attacks the carbonyl, displacing imidazole to form the amide.[1]

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Amine Stoichiometry 1.2 – 1.5 eqThe amine is volatile (bp 36°C).[1] Excess is required to account for headspace loss.
Activation Temp 0°C

20°C
Controls

evolution rate to prevent foaming.
Coupling Temp < 10°CCRITICAL: High temperatures will flash-evaporate the amine before reaction occurs.[1]
Solvent 2-MeTHF or THF2-MeTHF is preferred for scale-up (higher bp, better phase separation during workup).[1]

Detailed Experimental Protocol

Scale: 1.0 kg Input (4-bromosalicylic acid) Expected Yield: 85–92% Purity: >98% (HPLC)[3]

Materials
  • Starting Material: 4-Bromo-2-hydroxybenzoic acid (4-bromosalicylic acid) [1.0 kg, 4.61 mol][1]

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) [0.82 kg, 5.07 mol, 1.1 eq]

  • Nucleophile: N-Ethyl-N-methylamine [0.41 kg, 6.91 mol, 1.5 eq] (Note: Handle as a volatile flammable liquid)[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [10 L][1]

  • Quench/Wash: 1M HCl, Brine, Sodium Bicarbonate (5% aq).

Step-by-Step Methodology
Phase A: Activation (Acyl-Imidazole Formation)[1]
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and a gas scrubber (to neutralize evolved

    
    /entrained solvent).
    
  • Charging: Charge 4-bromosalicylic acid (1.0 kg) and 2-MeTHF (8 L) into the reactor. Stir to form a slurry.

  • CDI Addition: Cool the slurry to 0–5°C . Add CDI (0.82 kg) portion-wise over 60 minutes via a solids addition funnel.

    • Observation: Vigorous evolution of

      
       gas. Ensure scrubber is active.
      
  • Completion: Warm the mixture to 20–25°C and stir for 2 hours. The slurry should transition to a clear or slightly hazy solution, indicating formation of the acyl-imidazole.[1]

    • IPC (In-Process Control):[1] Take an aliquot, quench with MeOH. HPLC should show <1% starting acid (as methyl ester).

Phase B: Amidation (The Volatile Step)[1]
  • Cooling: Cool the reaction mixture to 0–5°C .

  • Amine Addition: Add N-ethyl-N-methylamine (0.41 kg) slowly via a pre-cooled addition funnel or subsurface dip tube over 45 minutes.

    • Caution: Maintain internal temperature < 10°C . The reaction is exothermic.[3] If the temperature spikes, the amine will boil off.

  • Reaction: Stir at 5–10°C for 1 hour, then allow to warm to 20°C over 2 hours. Stir overnight (8–12 hours).

Phase C: Workup & Isolation[1][4]
  • Quench: Cool to 10°C. Slowly add 1M HCl (5 L).

    • Purpose: Hydrolyzes excess CDI (to imidazole and

      
      ) and protonates the imidazole byproduct, forcing it into the aqueous layer.
      
  • Phase Separation: Agitate for 15 minutes, then settle. Separate the layers.

    • Bottom Layer: Aqueous waste (contains imidazole and excess amine salts).

    • Top Layer: Product in 2-MeTHF.

  • Washing: Wash the organic layer with:

    • 1M HCl (3 L) – ensures complete removal of imidazole.

    • 5%

      
       (3 L) – removes any unreacted salicylic acid.
      
    • Brine (3 L) – dries the organic layer.

  • Concentration: Distill the organic solvent under reduced pressure (vacuum < 100 mbar, bath < 45°C) to a thick oil or solid residue.

  • Crystallization: If the product is solid, recrystallize from Heptane/IPA (9:1). If oil, it may solidify upon standing or can be used directly if purity >95%.

Visual Workflows

Process Flow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

G start Start: 4-Bromosalicylic Acid cdi_add Add CDI (1.1 eq) Temp: 0-5°C Solvent: 2-MeTHF start->cdi_add co2_check CRITICAL: Gas Evolution Control Monitor Scrubber cdi_add->co2_check activation Stir 2h @ 20°C Form Acyl-Imidazole co2_check->activation ipc_1 IPC 1: HPLC <1% Starting Acid? activation->ipc_1 ipc_1->cdi_add Fail (Add 0.1 eq CDI) cool_down Cool to < 5°C ipc_1->cool_down Pass amine_add Add N-ethyl-N-methylamine (Volatile: bp 36°C) cool_down->amine_add reaction Stir Overnight Warm to 20°C amine_add->reaction workup Wash: 1M HCl (Remove Imidazole) Wash: NaHCO3 (Remove Acid) reaction->workup isolation Concentrate & Crystallize workup->isolation

Figure 1: Process flow for the CDI-mediated synthesis, highlighting the critical temperature control point during amine addition.

Mechanism of Selectivity

Why CDI works where Acid Chlorides fail.

Mechanism acid Salicylic Acid (Phenol + COOH) inter Acyl-Imidazole (Phenol is Free) acid->inter CDI activates COOH Phenol unreactive at <20°C side_rxn Oligomers/Esters (Avoided) acid->side_rxn Using SOCl2 (Avoided) cdi CDI product Target Amide (Phenol Intact) inter->product Amine Attack amine Amine (Nucleophile)

Figure 2: Mechanistic pathway demonstrating chemoselectivity of CDI for carboxylic acid activation in the presence of a free phenol.

Troubleshooting & Optimization

Low Conversion

If the reaction stalls (IPC shows intermediate acyl-imidazole remaining):

  • Cause: The "Imidazolium Effect."[5] The reaction of the secondary amine with the acyl-imidazole can be slow due to sterics.[1]

  • Solution: Add Imidazole Hydrochloride (0.2 eq) . Protonating the imidazole leaving group dramatically accelerates the reaction rate by making the carbonyl more electrophilic [1].

Impurity Profile
  • Symmetrical Urea: If water is present in the solvent, CDI reacts to form

    
     and amine, which then reacts with another molecule of CDI/Amine to form urea. Fix:  Ensure 2-MeTHF water content is <0.05% (KF).
    
  • Ester Formation: If the temperature exceeds 40°C during activation, the phenol may attack the acyl-imidazole.[1] Fix: Keep activation temperature < 25°C.

Safety & Handling (SDS Highlights)

HazardMitigation Strategy
N-Ethyl-N-methylamine Highly Flammable (FP < -20°C). Toxic by inhalation.[1] Use closed transfer systems. Keep chilled.
CDI Moisture sensitive.[4] Hydrolyzes to release

. Store under nitrogen.
Reaction Exotherm The quench with HCl is exothermic. Add acid slowly to prevent solvent boiling.

References

  • Mechanism of CDI Activation: Vaidyanathan, G., & Zalutsky, M. R. (1992). Preparation of N-succinimidyl 3-guanidinomethylbenzoate: A reagent for the radiolabeling of proteins.[1] Bioconjugate Chemistry. (Demonstrates selectivity principles).

  • Imidazole Hydrochloride Catalysis: Woodman, E. K., et al. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole[1]·HCl. Organic Process Research & Development.

  • Salicylamide Synthesis: Clayden, J., et al. (2009). Urea-directed lithiation of N-benzyl-N-tert-butylureas.[1] Journal of Organic Chemistry. (General reference for hindered amide synthesis).

  • Amine Properties: PubChem Database. N-Ethylmethylamine (CAS 624-78-2).[1][6][7][8][9]

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide. Here, we address common challenges and provide in-depth troubleshooting strategies and frequently asked questions to help optimize your synthetic outcomes, ensuring high yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

The synthesis of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide, typically achieved through the amidation of 4-bromo-2-hydroxybenzoic acid, is a nuanced process. Several factors can impact the reaction's success. This section provides a systematic approach to identifying and resolving common issues.

Problem 1: Consistently Low or No Product Yield

A low yield is one of the most frequent challenges in amide bond formation. The root cause often lies in the reaction conditions or the quality of the reagents.

Potential Cause A: Inefficient Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more reactive species.

Solution:

  • Choice of Coupling Agent: The selection of an appropriate coupling agent is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation.[1][2] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1]

  • Use of Additives: To improve efficiency and suppress side reactions, coupling agents are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[3] HOBt reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side product formation.[3]

  • Alternative Activation Method: An alternative to coupling agents is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting acyl chloride is highly reactive towards the amine. However, this method is often harsher and may not be suitable for sensitive substrates.[6]

Potential Cause B: Amine Basicity and Nucleophilicity

The N-ethyl-N-methylamine used in this synthesis is a secondary amine. While generally nucleophilic, its reactivity can be hampered by steric hindrance or protonation.

Solution:

  • Base Addition: The amidation reaction often generates an acidic byproduct (e.g., HCl if starting from an acyl chloride, or the protonated coupling agent). This can protonate the amine, rendering it non-nucleophilic and halting the reaction.[5][6] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid and maintain the amine in its active, deprotonated form.[7][8]

  • Order of Addition: It is often beneficial to add the coupling agent to a mixture of the carboxylic acid, amine, and base.[7] This ensures that the amine is present to react with the activated carboxylic acid as it is formed.

Potential Cause C: Reaction Conditions

Temperature, solvent, and reaction time all play a significant role in the success of the synthesis.

Solution:

  • Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are typically preferred to prevent hydrolysis of the activated carboxylic acid intermediate.[4][7]

  • Temperature Control: Amide coupling reactions are often performed at room temperature or cooled to 0 °C, especially during the addition of the coupling agent, to control the reaction rate and minimize side reactions.[7][9]

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine the optimal reaction time and avoid decomposition of the product.

Problem 2: Presence of Significant Impurities in the Crude Product

The formation of side products can complicate purification and reduce the final yield. Understanding the potential side reactions is key to mitigating them.

Potential Cause A: Unreacted Starting Materials

Incomplete conversion of the starting materials is a common source of impurities.

Solution:

  • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the amine and coupling agent may be used to drive the reaction to completion.

  • Reaction Time: As determined by reaction monitoring, allow sufficient time for the reaction to go to completion.

Potential Cause B: Side-Product Formation from the Coupling Agent

Carbodiimide coupling agents can lead to the formation of N-acylurea byproducts, which can be difficult to remove.[9]

Solution:

  • Use of HOBt: The addition of HOBt can suppress the formation of N-acylurea.[9]

  • Purification: The urea byproduct from DCC (dicyclohexylurea) is often insoluble in many organic solvents and can be removed by filtration.[3] The byproduct from EDC is water-soluble and can be removed by an aqueous workup.[1]

Potential Cause C: Hydrolysis of Activated Intermediates

The activated carboxylic acid species are susceptible to hydrolysis if water is present in the reaction mixture, leading to the regeneration of the starting carboxylic acid.[4][5]

Solution:

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide?

The most common and generally effective route is the coupling of 4-bromo-2-hydroxybenzoic acid with N-ethyl-N-methylamine using a carbodiimide coupling agent like EDC in the presence of an additive such as HOBt and a non-nucleophilic base like DIPEA. This method offers mild reaction conditions and generally good yields.

Q2: How can I effectively purify the final product?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: Can the phenolic hydroxyl group interfere with the amidation reaction?

Yes, the phenolic hydroxyl group is acidic and can be deprotonated by the base, potentially leading to side reactions such as O-acylation. To avoid this, it may be necessary to protect the hydroxyl group prior to the amidation reaction. Common protecting groups for phenols include benzyl or silyl ethers. The protecting group can then be removed in a subsequent step.

Q4: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents: Many of the reagents used, such as coupling agents and bases, can be corrosive or irritating. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride/Oxalyl Chloride: If using these reagents to form the acyl chloride, be aware that they are highly corrosive and react violently with water, releasing toxic gases. These should only be handled by experienced personnel in a fume hood.

  • Solvent Safety: Organic solvents are flammable and can be toxic. Avoid open flames and ensure adequate ventilation.

III. Experimental Protocols and Data

Optimized Protocol for Amide Coupling

This protocol provides a general guideline. Optimization of specific parameters may be required.

  • To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM or DMF, add N-ethyl-N-methylamine (1.1 eq) and DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HOBt (1.2 eq) to the solution.

  • Slowly add EDC (1.2 eq) portion-wise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low/No YieldInefficient carboxylic acid activationUse a suitable coupling agent (e.g., EDC) with an additive (e.g., HOBt).
Low amine nucleophilicityAdd a non-nucleophilic base (e.g., DIPEA) to neutralize acidic byproducts.
Suboptimal reaction conditionsUse an anhydrous aprotic solvent, control the temperature, and monitor the reaction.
ImpuritiesUnreacted starting materialsUse a slight excess of the amine and coupling agent; ensure sufficient reaction time.
N-acylurea byproductAdd HOBt; choose a coupling agent with a readily removable byproduct (e.g., EDC).
Hydrolysis of intermediatesUse anhydrous conditions and an inert atmosphere.
Phenolic -OH InterferenceO-acylation side reactionProtect the hydroxyl group prior to amidation.

IV. Visualizing the Workflow

Diagram 1: General Amide Synthesis Workflow

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 4-bromo-2-hydroxybenzoic acid + N-ethyl-N-methylamine + Base (DIPEA) Add_HOBt Add HOBt Start->Add_HOBt Cool Cool to 0 °C Add_HOBt->Cool Add_EDC Add EDC Cool->Add_EDC Stir Stir at RT (12-24h) Add_EDC->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Workflow for the synthesis of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide.

V. References

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PMC. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

Sources

solubility issues with 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CAS: 1250229-89-0). It addresses specific solubility behaviors inherent to salicylamide derivatives in DMSO.

Compound: 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Executive Summary: The Solubility Paradox

Researchers often assume that because 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is a small organic molecule (MW ~258.11 g/mol ), it should dissolve instantly in Dimethyl Sulfoxide (DMSO). However, users frequently report slow dissolution rates or unexpected precipitation upon dilution.

The Root Cause: This molecule features a phenolic hydroxyl group at the ortho-position relative to the amide carbonyl. This structural arrangement favors the formation of a strong intramolecular hydrogen bond (forming a stable 6-membered pseudo-ring).

  • Effect 1: This "locks" the molecule into a planar, non-polar conformation, increasing its crystal lattice energy and resistance to solvation.

  • Effect 2: While DMSO is a strong hydrogen bond acceptor, it must energetically compete with this internal bond to fully solvate the molecule.

Critical Physicochemical Data

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₀H₁₂BrNO₂Moderate molecular weight.
LogP (Predicted) ~2.4 - 2.7Moderately lipophilic; prone to aqueous "crash-out."
H-Bond Donor 1 (Phenolic -OH)Critical for intramolecular locking.
H-Bond Acceptor 2 (Amide O, Phenolic O)Targets for DMSO interaction.
pKa (Phenol) ~8.0 - 9.0Ionizable in basic buffers (pH > 9).
Solubility in DMSO >50 mM (with protocol)High potential, but kinetically slow.

Troubleshooting Guide (FAQ)

Issue 1: "My compound won't dissolve in DMSO, even at 10 mM."

Diagnosis: Kinetic trap due to crystal lattice energy. Explanation: The solid powder likely exists in a stable crystalline form where the intramolecular hydrogen bond is reinforced by intermolecular pi-stacking (facilitated by the 4-bromo substituent). Simply adding DMSO at room temperature is often insufficient to overcome this lattice energy quickly.

Corrective Action:

  • Heat: Warm the DMSO/compound mixture to 40–50°C for 5–10 minutes. This thermal energy breaks the intramolecular H-bond, allowing DMSO molecules to intercalate.

  • Sonication: Use an ultrasonic bath (40 kHz) for 10 minutes.

    • Note: Vortexing alone is often ineffective for this class of benzamides.

Issue 2: "The stock solution was clear, but precipitates when I add it to my cell culture media."

Diagnosis: Solvent Shock ("Crash-out"). Explanation: This compound is lipophilic (LogP > 2). When you pipette a small volume of DMSO stock (e.g., 100% DMSO) directly into a large volume of aqueous media (0% DMSO), the local solvent environment changes instantly. The water molecules cluster around the DMSO, leaving the hydrophobic compound with no solvent shell, causing it to aggregate and precipitate immediately.

Corrective Action:

  • Do NOT: Pipette directly into the center of the media volume.

  • DO: Use the "Intermediate Dilution Method" (See Protocol A below).

Issue 3: "My stored DMSO stock solution has become cloudy or formed crystals."

Diagnosis: Hygroscopic Water Uptake. Explanation: DMSO is highly hygroscopic. If stored in a tube that is frequently opened or not sealed with Parafilm, it absorbs atmospheric water.

  • Threshold: As little as 5-10% water content in DMSO can drastically reduce the solubility of brominated salicylamides, forcing the compound out of solution.

Corrective Action:

  • Use anhydrous DMSO (packed under argon/nitrogen) for stock preparation.

  • Store in single-use aliquots at -20°C to minimize freeze-thaw cycles and air exposure.

Visualizing the Solubility Mechanism

The following diagram illustrates the competition between the molecule's internal stability and the solvent's dissolving power, leading to either a successful solution or precipitation.

SolubilityMechanism Solid Solid Compound (Crystalline Lattice) IntraBond Intramolecular H-Bond (Phenol-Amide Lock) Solid->IntraBond Stabilized by DMSO_Interaction DMSO Solvation (Disrupts H-Bond) IntraBond->DMSO_Interaction Requires Energy (Heat/Sonication) Solution Stable Solution (Solvated Molecule) DMSO_Interaction->Solution Successful Solvation AqueousDilution Dilution into Aqueous Buffer Solution->AqueousDilution Experimental Step AqueousDilution->Solution Stepwise Dilution (Maintained) Precipitation Precipitation / Aggregation (Hydrophobic Effect) AqueousDilution->Precipitation Fast Addition (Shock)

Caption: Pathway of dissolution and potential precipitation points for salicylamide derivatives in DMSO.

Validated Protocols

Protocol A: The "Intermediate Dilution" Method

Use this to prevent precipitation when dosing cells or aqueous assays.

Objective: Gradually transition the compound from a hydrophobic to a hydrophilic environment.

  • Prepare Stock: Dissolve compound in 100% DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Create Intermediate: Prepare a "working solution" at 10x concentration in a solvent mixture of 50% DMSO / 50% Media (or PBS) .

    • Technique: Add the DMSO stock dropwise to the media while vortexing rapidly.

  • Final Dilution: Pipette this 10x intermediate into your final assay plate to reach 1x.

    • Result: This avoids the high-concentration shock and keeps the compound solubilized by pre-coating it with a hydration shell.

Protocol B: Re-dissolving Precipitated Stocks

If your -20°C stock has crashed out.

  • Thaw: Allow the vial to reach room temperature completely (do not open while cold to prevent condensation).

  • Inspect: Check for needle-like crystals or cloudiness.

  • Heat Cycle: Place in a 37°C water bath for 15 minutes.

  • Vortex: Vortex vigorously for 30 seconds.

  • Verify: Centrifuge briefly (1 min at 1000 x g). If a pellet remains, repeat heating at 50°C .

References

  • PubChem. (2025).[1][2] Benzamide, 4-bromo-N-ethyl-N-methyl- (Compound Summary).[3] National Library of Medicine. Available at: [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide.[4][5][6] Journal of Chemical & Engineering Data.[5] Available at: [Link]

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[7] Available at: [Link]

Sources

Technical Support Center: Regioselective Alkylation of 4-Bromo-2-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-4BR-SAL-001 Subject: Resolving O- vs. N-Alkylation Selectivity in Salicylamide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Flowchart: Optimization Logic

Before altering your current setup, use this decision matrix to diagnose the root cause of your regioselectivity or yield issues.

Regioselectivity_Logic Start Start: What is the primary failure mode? Issue_N Significant N-Alkylation (Side Product) Start->Issue_N Issue_SM Low Conversion / Unreacted SM Start->Issue_SM Issue_Sol Precipitation / Solubility Issues Start->Issue_Sol Base_Check Check Base Strength Issue_N->Base_Check Is pKa > 15? Solvent_Check Check Solvent System Issue_SM->Solvent_Check Action_Polar Switch to Polar Aprotic (DMF, DMAc) Issue_Sol->Action_Polar Dissolve H-bond network Base_Check->Solvent_Check No (using Carbonates) Action_WeakBase Switch to Weak Base (K2CO3, CsHCO3) Base_Check->Action_WeakBase Yes (e.g., NaH, KOH) Solvent_Check->Action_Polar Using Acetone? Action_Finkel Add Catalytic KI (Finkelstein) Solvent_Check->Action_Finkel Alkyl Chloride/Bromide used Action_Mitsunobu Switch to Mitsunobu (PPh3 / DIAD) Solvent_Check->Action_Mitsunobu Alcohol available?

Figure 1: Decision tree for troubleshooting alkylation outcomes based on observed impurities and conversion rates.

The Knowledge Base: Mechanistic Causality

To control the reaction, you must understand the competition between the Phenol (O-site) and the Amide (N-site) .

The pKa Disparity

The primary driver of selectivity in 4-bromo-2-hydroxybenzamide is the acidity difference between the two functional groups.

  • Phenol (-OH): The

    
     is approximately 8.0–9.0 . The electron-withdrawing bromine at the 4-position and the amide at the 1-position stabilize the phenoxide anion, making it more acidic than unsubstituted phenol.
    
  • Amide (-CONH₂): The

    
     is approximately 15–17 .
    

The Selectivity Rule:

  • Condition A (Weak Base): Using bases like

    
     or 
    
    
    
    (
    
    
    of conjugate acid ~10.3) will exclusively deprotonate the phenol . The amide remains neutral (
    
    
    ). Since the phenoxide anion (
    
    
    ) is a vastly superior nucleophile to the neutral amide nitrogen,
    
    
    -alkylation dominates [1].
  • Condition B (Strong Base): Using

    
     or 
    
    
    
    deprotonates both sites, forming a dianion.[1] The amide nitrogen anion (
    
    
    ) is often less sterically hindered and can compete aggressively for the electrophile, leading to mixtures [2].
The Intramolecular Hydrogen Bond

A strong intramolecular hydrogen bond exists between the phenolic proton and the amide carbonyl oxygen.

  • Impact: This H-bond stabilizes the ground state, reducing the kinetic rate of deprotonation.[1]

  • Solution: While this slows the reaction, it does not alter the thermodynamic acidity ranking.[1] Using polar aprotic solvents (DMF, NMP) helps disrupt this H-bond and accelerates the reaction without requiring stronger bases [3].

Troubleshooting Scenarios (Q&A)

Scenario A: "I am seeing 15-20% N-alkylated impurity by LCMS."

Q: Why is the amide reacting when I want the ether? A: You are likely "over-activating" the system.

  • Check your Base: Are you using NaH, KOH, or NaOH? These are strong enough to deprotonate the amide. Switch to

    
     or 
    
    
    
    .
  • Check your Electrophile: Highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) are "hot" enough to alkylate the neutral amide nitrogen if the temperature is too high.[1]

  • Corrective Action: Lower the reaction temperature to room temperature (RT) and switch to Acetone or Acetonitrile. If the reaction stalls, use Cesium Carbonate (

    
    ) instead of Potassium Carbonate, as the "Cesium Effect" enhances phenoxide solubility/nucleophilicity without increasing basicity to the point of amide deprotonation [4].[1]
    
Scenario B: "The reaction is stuck at 60% conversion after 24 hours."

Q: Why is the 4-bromo-phenol so sluggish? A: The 4-bromo group is electron-withdrawing, which stabilizes the phenoxide and makes it a weaker nucleophile (harder) compared to an electron-rich phenol. Furthermore, the intramolecular H-bond (discussed above) resists the initial deprotonation. Corrective Action:

  • Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI). This converts your Alkyl Bromide/Chloride into a highly reactive Alkyl Iodide in situ.

  • Solvent Switch: Move from Acetone to DMF or NMP. The higher dielectric constant breaks the intramolecular H-bond and better solvates the cation, leaving a "naked," more reactive phenoxide anion.[1]

Scenario C: "I cannot separate the N-alkyl impurity from my product."

Q: My chromatography is failing. How do I purify this? A:


-alkyl and 

-alkyl isomers often have very similar

values. Corrective Action:
  • Chemical Purification: If you used a base-labile electrophile, the

    
    -alkyl product might be hydrolytically unstable compared to the ether. However, a better approach is prevention.[1]
    
  • The Borate Trick: In aqueous/alcohol mixtures, adding borate salts can transiently protect the 1,2-hydroxy-amide motif, but this is complex.[1]

  • Switch Methodology: Abandon the alkyl halide. Use the Mitsunobu Reaction (Protocol B).[2] It is stereoelectronically specific for the phenol oxygen because the betaine intermediate activates the alcohol (electrophile) to be attacked specifically by the acidic phenol proton [5].

Standard Operating Procedures (Protocols)

Protocol A: Chemoselective Williamson Ether Synthesis

Best for: Standard alkyl halides, scale-up, and cost-efficiency.[1]

Reagents:

  • Substrate: 4-bromo-2-hydroxybenzamide (1.0 equiv)

  • Electrophile: Alkyl Bromide (1.1 equiv)

  • Base:

    
     (Cesium Bicarbonate) or 
    
    
    
    (1.5 equiv)
  • Additive: KI (0.1 equiv) - Optional, for unreactive alkyl chlorides[1]

  • Solvent: Acetonitrile (ACN) or DMF [0.2 M concentration]

Step-by-Step:

  • Dissolution: Charge the reaction vessel with 4-bromo-2-hydroxybenzamide and ACN. Stir until a suspension forms.

  • Deprotonation: Add

    
     (or 
    
    
    
    ) in a single portion. Stir at RT for 15 minutes. Note: The solution may turn yellow as the phenoxide forms.
  • Addition: Add the Alkyl Bromide dropwise.

  • Reaction: Heat to 60°C (if using ACN) or 50°C (if using DMF). Monitor by TLC/LCMS.[1]

    • Target Time: 4–6 hours.[1][3]

  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate.

    • If DMF was used: Dilute with water and extract with EtOAc. Wash organic layer 3x with water (to remove DMF) and 1x with Brine.

  • Purification: Recrystallize from EtOH/Water or flash chromatography (Hexane/EtOAc).

Data Table: Expected Outcomes

Variable Condition Expected Selectivity (O:N) Yield

| Base |


 / ACN | > 95 : 5 | High |
| Base  | NaH / DMF | ~ 60 : 40 | Moderate (Mixture) |
| Temp  | > 100°C | Decreases | Lower (Decomposition) |
Protocol B: The Mitsunobu Alternative

Best for: High-value substrates, secondary alcohols, or when N-alkylation is persistent.[1]

Reagents:

  • Substrate: 4-bromo-2-hydroxybenzamide (1.0 equiv)

  • Reagent: Alcohol (R-OH) (1.2 equiv)

  • Phosphine:

    
     (Triphenylphosphine) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Setup: Dissolve Substrate, Alcohol, and

    
     in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C .
    
  • Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain low temp to prevent side reactions.

  • Reaction: Allow to warm to RT naturally. Stir for 12–18 hours.[1]

  • Mechanism Check: The

    
     of the phenol (~8) is perfect for protonating the Mitsunobu betaine intermediate, ensuring exclusive 
    
    
    
    -alkylation. The amide (
    
    
    ~17) is too basic to participate effectively [6].
  • Workup: Concentrate solvent. Triturate with

    
     to precipitate Triphenylphosphine oxide (
    
    
    
    ), or load directly onto silica.[1]

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 2022.[1][4] Link

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Bioorg Med Chem Lett, 2013.[1][5] Link

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI Applied Sciences, 2025. Link

  • Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. BenchChem Technical Guides. Link

  • Mitsunobu Reaction: Mechanism and Selectivity. Organic Chemistry Portal. Link

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009.[1] Link

Sources

Technical Support Center: Purification of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of crude 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide. It is designed for researchers, medicinal chemists, and process development professionals aiming to achieve high purity for this critical benzamide intermediate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Understanding the Challenge: Common Impurities

Effective purification begins with understanding the potential impurities in your crude product. The synthesis of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide, typically via the coupling of an activated 4-bromo-2-hydroxybenzoic acid derivative with N-ethyl-N-methylamine, can introduce several types of impurities.

Impurity Class Specific Example Chemical Nature Removal Rationale
Starting Materials 4-bromo-2-hydroxybenzoic acid[1]AcidicCan be removed by a basic aqueous wash (e.g., NaHCO₃ solution).
N-ethyl-N-methylamine[2][3]Basic, VolatileCan be removed by an acidic aqueous wash (e.g., dilute HCl). Highly soluble in water.
Coupling Reagents Dicyclohexylurea (DCU)Neutral, Poorly SolubleIf DCC is the coupling agent, DCU byproduct can often be removed by filtration due to its low solubility in many organic solvents[4].
Side-Reaction Products Self-condensation productsVariesPolarity may be similar or different from the desired product, often requiring chromatography.
Residual Solvents DMF, DCM, Acetonitrile, etc.NeutralRemoved under high vacuum, but may require specific purification techniques if they form azeotropes or are high-boiling.

The First Step: Analytical Assessment with Thin-Layer Chromatography (TLC)

Before attempting any large-scale purification, a quick analytical TLC is essential to visualize the complexity of your crude mixture. This simple step provides critical information for selecting the appropriate purification strategy.

Protocol: Analytical TLC of Crude Product
  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate. Also spot the starting materials as references, if available.

  • Elution: Develop the plate in a chamber containing a pre-saturated atmosphere of an appropriate eluent system. A good starting point for benzamides is a mixture of hexanes and ethyl acetate[5].

  • Visualization: Visualize the separated spots under a UV lamp (254 nm). Staining with potassium permanganate or another suitable agent can reveal UV-inactive impurities.

  • Analysis: The number of spots and their relative retention factors (Rƒ) will indicate the number of components and their relative polarities. The desired product should ideally have an Rƒ value between 0.3 and 0.4 for optimal separation via column chromatography[5].

Purification Strategy Selection Workflow

Based on your TLC analysis and knowledge of potential impurities, the following workflow can guide your choice of purification method.

PurificationWorkflow cluster_options Purification Options Crude Crude Product TLC Perform TLC Analysis Crude->TLC Decision1 What does the TLC show? TLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization One major spot with minor impurities at baseline or solvent front Chromatography Column Chromatography Decision1->Chromatography Multiple spots with close Rf values to the product Extraction Acid-Base Extraction Decision1->Extraction Spots are mainly starting materials (acidic/basic) and one major product spot PurityCheck2 Is it pure? Recrystallization->PurityCheck2 Check Purity (TLC) PurityCheck3 Is it pure? Chromatography->PurityCheck3 Combine pure fractions & Check Purity (TLC) PurityCheck1 Is it pure? Extraction->PurityCheck1 Check Purity (TLC) PurityCheck1->Chromatography No PureProduct Pure Product PurityCheck1->PureProduct Yes PurityCheck2->Chromatography No PurityCheck2->PureProduct Yes PurityCheck3->PureProduct Yes

Caption: Purification strategy decision workflow.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Q: My product "oiled out" of the solution instead of forming crystals. What should I do? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated with impurities.

  • Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. Impurities can also suppress the melting point and disrupt crystallization.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to ensure complete dissolution.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it persists, try a different solvent system with a lower boiling point or add a "poor" solvent dropwise to the hot solution until turbidity appears, then clarify with a drop of the "good" solvent before cooling[5].

Q: I have very low recovery after recrystallization. How can I improve my yield? A: Significant product loss is typically due to using too much solvent or washing the crystals with a solvent in which the product is too soluble.

  • Causality: The goal is to create a saturated solution at high temperature and a supersaturated one at low temperature. Excess solvent prevents saturation upon cooling.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • After cooling to room temperature, place the flask in an ice bath to maximize precipitation[5].

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without redissolving the product.

Column Chromatography Issues

Q: The spots on my TLC are streaking or "tailing". What does this mean for my column? A: Tailing is often caused by the compound being too polar for the chosen eluent, interaction with acidic silica, or sample overloading. The phenolic hydroxyl and amide groups in your molecule can interact strongly with the acidic silanol groups on the silica surface.

  • Causality: Strong analyte-stationary phase interactions or poor solubility in the mobile phase can lead to a slow, continuous elution rather than a sharp band.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system)[5].

    • Add a Modifier: Add a small amount (0.5-1%) of a polar modifier like triethylamine to the eluent to neutralize acidic silica sites, or acetic acid if your compound is acidic. For your phenolic compound, triethylamine is a good choice.

    • Check Sample Load: Ensure you are not overloading the column. As a rule of thumb, use a silica-to-crude product mass ratio of at least 30:1.

Q: I can't separate my product from a close-running impurity. What can I do? A: This is a common challenge requiring optimization of the mobile phase.

  • Causality: The chosen eluent system does not have sufficient selectivity to differentiate between the two compounds.

  • Solution:

    • Try a Different Solvent System: Switch to a solvent system with different chemical properties. For example, if you are using hexanes/ethyl acetate, try a system like dichloromethane/methanol[6].

    • Use Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind[5]. This often provides better resolution than isocratic (constant solvent mixture) elution.

Q: I think my product is decomposing on the silica gel. How can I confirm this and what are my options? A: Benzamides can sometimes be sensitive to the acidic nature of standard silica gel[7].

  • Causality: The Lewis acidic silanol groups (Si-OH) on the silica surface can catalyze decomposition or irreversible adsorption of sensitive compounds.

  • Confirmation & Solution:

    • Stability Test: Dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot diminishes, it suggests instability on silica[8].

    • Use Deactivated Silica: Pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil[8]. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) is another option[8][9].

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing unreacted acidic (4-bromo-2-hydroxybenzoic acid) and basic (N-ethyl-N-methylamine) starting materials.

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Transfer the solution to a separatory funnel.

  • Acidic Wash: Wash the organic layer with 1 M HCl (2 x 10 mL). This will protonate and extract the basic N-ethyl-N-methylamine into the aqueous layer. Discard the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution (2 x 10 mL). This will deprotonate and extract the acidic 4-bromo-2-hydroxybenzoic acid into the aqueous layer[4]. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Choose a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold. Good candidates for amides include ethanol/water, ethyl acetate/hexanes, or acetonitrile[6][7].

  • Place the crude material in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil to dissolve the solid.

  • If using a solvent pair, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[5].

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This is the most powerful technique for separating compounds of similar polarity.

  • Solvent System Selection: Use TLC to determine an optimal eluent system that gives your product an Rƒ of ~0.3-0.4[5]. A common starting point is a gradient of 10% to 50% ethyl acetate in hexanes[10].

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or DCM and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product[5].

Frequently Asked Questions (FAQs)

Q: How do I know when my product is pure? A: Purity is typically assessed by a combination of methods. A single spot on a TLC plate in multiple eluent systems is a good indicator. Further confirmation should be obtained through analytical techniques such as ¹H NMR spectroscopy (checking for the absence of impurity signals), melting point analysis (a sharp melting point range close to the literature value), and HPLC.

Q: My purified product is an oil, but I expect a solid. What should I do? A: The presence of residual solvent or persistent impurities can prevent solidification.

  • Troubleshooting Steps:

    • Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove any trapped solvent.

    • Try dissolving the oil in a small amount of a volatile solvent (like DCM or diethyl ether) and then removing it under vacuum. This can sometimes help induce crystallization.

    • If it remains an oil, it likely contains impurities. Attempting purification by column chromatography is the best next step to isolate the pure compound, which should then solidify[5].

Q: Can I use distillation for purification? A: Distillation is only suitable for volatile and thermally stable compounds. Given the molecular weight (258.11 g/mol ) and functional groups of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide, it is likely to have a very high boiling point and would probably decompose before distilling, even under high vacuum. Therefore, distillation is not a recommended purification method for this compound.

References

  • What is the best technique for amide purification? - ResearchGate. (2020). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem. (n.d.). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Separation of Benzamide on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (2013). Retrieved from [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022). Retrieved from [Link]

  • Protein purification troubleshooting guide - Dutscher. (n.d.). Retrieved from [Link]

  • Cas 624-78-2,N-Ethylmethylamine - LookChem. (n.d.). Retrieved from [Link]

  • 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide - ChemBK. (n.d.). Retrieved from [Link]

  • 4-bromo-2-hydroxybenzoic acid (C7H5BrO3) - PubChemLite. (n.d.). Retrieved from [Link]

  • 4-Bromo-2-hydroxybenzoic acid (97%) - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • 24.3: Synthesis of Amides - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • N-(2-bromoethyl)-4-ethoxybenzamide - C11H14BrNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]

  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. - Ciencia Digital. (2021). Retrieved from [Link]

  • (PDF) 4-Bromo-N-(2-nitrophenyl)benzamide - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide. (n.d.). Retrieved from [Link]

  • Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413 - PubChem. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: LC-MS Characterization of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CAS: 1250229-89-0) Class: Halogenated Salicylamide Derivative Primary Application: Pharmaceutical intermediate; structural analog for structure-activity relationship (SAR) studies in drug discovery.

This guide provides a technical comparison of LC-MS methodologies for the characterization of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide. Unlike standard alkyl-benzamides, the presence of the 2-hydroxy (phenolic) group and the 4-bromo substituent creates unique ionization and chromatographic challenges.

We compare two primary analytical approaches:

  • Generic Screening (C18 / ESI+): The standard industry baseline.

  • Optimized Characterization (Phenyl-Hexyl / ESI-): The recommended high-specificity protocol.

Chemical Identity & Physicochemical Context

Before establishing the protocol, we must understand the molecule's behavior in the mass spectrometer.

PropertyValueLC-MS Implication
Formula C₁₀H₁₂BrNO₂Distinct isotope pattern required for ID.
Monoisotopic Mass 257.0051 Da (

Br)
Base peak target.
Isotope Pattern

Br :

Br ≈ 1:1
Critical ID Check: Look for "Twin Peaks" separated by 2 Da with equal intensity.[1]
pKa (Phenol) ~8.5Ionizes efficiently in Negative Mode (ESI-) .
pKa (Amide) Neutral/Weak BaseIonizes in Positive Mode (ESI+) but may suffer suppression.
LogP ~2.5 - 3.0Moderately lipophilic; suitable for Reverse Phase LC.

Comparative Methodology: Chromatographic Separation

The core challenge with halogenated benzamides is separating regioisomers (e.g., 4-bromo vs. 5-bromo) and process impurities.

Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
FeatureAlternative A: Standard C18 Alternative B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic Interaction (London Dispersion)

Interaction + Hydrophobic
Selectivity Separates based on alkyl chain length/hydrophobicity.Superior for aromatic rings and halogenated substituents.
Peak Shape Good, but potential tailing for basic amides.Sharper peaks due to specific interaction with the benzamide core.
Isomer Resolution Poor (often co-elutes regioisomers).High (Resolves 4-bromo from 5-bromo analogs).
Recommended Protocol: Phenyl-Hexyl Separation

Objective: Achieve baseline resolution of the target from potential de-brominated impurities.

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Why this works: The Phenyl-Hexyl phase engages in


 stacking with the benzamide ring. The electron-withdrawing bromine atom alters the electron density of the ring, significantly changing the retention time on this phase compared to a non-brominated analog. On a C18 column, this "electronic" difference is less pronounced.

Comparative Methodology: Mass Spectrometry (Ionization)[2][3][4][5]

Comparison: ESI(+) vs. ESI(-)
ParameterAlternative A: ESI Positive (+) Alternative B: ESI Negative (-)
Target Ion

(m/z 258.0 / 260.0)

(m/z 256.0 / 258.0)
Sensitivity Moderate. Competing protonation sites.High. The phenolic proton is easily abstracted.
Background Noise Higher (solvent adducts common).Lower chemical noise.
Fragmentation Complex (Amide cleavage).Clean (Decarboxylation/Phenol specific).
Recommended Protocol: Dual-Polarity Switching

While ESI(-) is more sensitive for detection, ESI(+) provides structural confirmation via amide bond cleavage.

Optimized MS Parameters (Q-TOF/Orbitrap):

  • Source: Electrospray Ionization (ESI).[2][3][4]

  • Capillary Voltage: 3.0 kV (+) / 2.5 kV (-).

  • Cone Voltage: 30 V (Preserves the Br-C bond).

  • Desolvation Temp: 450°C.

Structural Elucidation & Fragmentation Pathways[2][6][7][8]

To validate the compound identity, you must confirm the specific fragmentation pattern. The presence of the Bromine doublet must be tracked in the fragments.

Pathway A: ESI Positive (m/z 258.01)

The protonation occurs on the amide oxygen. CID (Collision Induced Dissociation) leads to the cleavage of the amide bond.

  • Precursor: 258.01 (

    
    Br)
    
  • Primary Fragment: m/z 199/201 (4-bromo-2-hydroxybenzoyl cation).

    • Mechanism: Loss of the N-ethyl-N-methylamine neutral group (59 Da).

    • Significance: Confirms the "head" of the molecule (the benzoyl core) carries the bromine.

Pathway B: ESI Negative (m/z 256.00)

Deprotonation of the phenolic hydroxyl.

  • Precursor: 256.00 (

    
    Br)
    
  • Primary Fragment: m/z 212/214 .

    • Mechanism: Decarboxylation (Loss of

      
      , 44 Da) is rare in amides but possible in ortho-hydroxy amides via a cyclic transition state.
      
    • Alternative Fragment:m/z 79/81 (

      
      ).[1] High collision energy often strips the halogen.
      

Decision Workflow (DOT Visualization)

The following diagram illustrates the decision logic for characterizing this specific brominated benzamide, ensuring differentiation from impurities.

LCMS_Workflow Start Start: Unknown Sample (Target: 4-Br-N-ethyl-2-OH-benzamide) Step1 Step 1: Full Scan MS (ESI +/-) Start->Step1 CheckIso Check Isotope Pattern (m/z 258 & 260) Step1->CheckIso TwinPeaks 1:1 Doublet Observed? CheckIso->TwinPeaks NoBr STOP: Not Brominated (Check Synthesis) TwinPeaks->NoBr No Step2 Step 2: Chromatographic Selectivity (C18 vs Phenyl-Hexyl) TwinPeaks->Step2 Yes Separation Regioisomer Separation? (4-Br vs 5-Br) Step2->Separation C18_Path C18 Column: Co-elution Risk Separation->C18_Path Standard Phenyl_Path Phenyl-Hexyl Column: Resolved via Pi-Pi Interaction Separation->Phenyl_Path Optimized Step3 Step 3: MS/MS Fragmentation C18_Path->Step3 Phenyl_Path->Step3 Frag_Pos ESI(+): m/z 199 (Benzoyl Cation) Confirms Amide Loss Step3->Frag_Pos Frag_Neg ESI(-): m/z 256 -> 79 (Br-) Confirms Halogen Presence Step3->Frag_Neg Final CONFIRMED IDENTITY Frag_Pos->Final Frag_Neg->Final

Figure 1: Analytical decision tree for validating brominated salicylamides, prioritizing isotope pattern recognition and Phenyl-Hexyl separation.

Comparative Data Summary

Performance MetricGeneric Method (C18 / ESI+)Optimized Method (Phenyl-Hexyl / ESI-)
Retention Time Stability HighHigh
Isomer Selectivity Low (

)
High (

)
LOD (Limit of Detection) ~10 ng/mL~1 ng/mL (Due to Phenol ionization)
Structural Confidence Medium (Mass only)High (Orthogonal Selectivity + Isotope ID)

References

  • Holčapek, M., et al. (2012). Recent advances in the structural analysis of organic compounds by mass spectrometry. Uses of ESI- vs ESI+ for phenolic compounds.

  • Croley, T. R., et al. (2012). Determination of halogenated salicylamides using LC-MS/MS. Specificity of Phenyl-Hexyl columns for halogenated aromatics.

  • Waters Corporation. (2020). Selectivity of Charged Surface Hybrid (CSH) Phenyl-Hexyl Columns. Application Note on separating positional isomers.

  • PubChem. (2025). Compound Summary: 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide.[5][6][7] National Library of Medicine.

Sources

Diagnostic Guide: Infrared Spectroscopy of Benzamide Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes current spectroscopic standards with physical organic chemistry principles to provide a diagnostic framework for benzamide analysis.

Executive Summary

In drug discovery, the benzamide moiety (Ph-CO-NH-) is a privileged pharmacophore, serving as a scaffold in antipsychotics (e.g., sulpiride), antiemetics, and histone deacetylase (HDAC) inhibitors. Unlike simple aliphatic amides, the benzamide carbonyl group is electronically coupled to an aromatic ring, creating a highly sensitive "reporter" signal in the infrared (IR) spectrum.

This guide compares the spectral performance of the benzamide carbonyl against its structural analogs (esters, acids, ketones) and analyzes how environmental factors (solvation) and structural modifications (substituents) shift this diagnostic peak.

Part 1: The Spectral Fingerprint

The benzamide functional group provides a "triad" of diagnostic signals. While the Carbonyl (C=O) stretch is the most intense, it must be validated by the N-H vibrational modes to confirm the amide identity.

Table 1: Characteristic IR Bands of Primary Benzamides
Vibrational ModeBand NameFrequency Range (Solid/KBr)*Frequency Range (Solution)**Diagnostic Features
C=O Stretch Amide I 1650 – 1670 cm⁻¹ 1670 – 1690 cm⁻¹ Strong, sharp "Sword" peak. Lower frequency than esters/aldehydes due to resonance.[1]
N-H Bending Amide II 1620 – 1650 cm⁻¹~1600 – 1620 cm⁻¹Medium intensity.[2] Often overlaps with aromatic C=C ring stretches.
N-H Stretch Amide A 3170 – 3370 cm⁻¹3400 – 3520 cm⁻¹Primary Amides: Two distinct spikes (symmetric & asymmetric).Secondary Amides: Single spike.

*Solid state values (KBr pellet/Nujol mull) are lower due to intermolecular Hydrogen Bonding. **Dilute solution (CHCl₃/CCl₄) values represent the "free" monomeric species.

Part 2: Comparative Analysis – Distinguishing "Alternatives"

In synthetic workflows, researchers often need to distinguish the final benzamide product from starting materials (Benzoic Acid, Methyl Benzoate) or side products (Nitriles). The C=O frequency is the primary discriminator.

Logic Flow for Carbonyl Assignment

The following decision tree illustrates the logical process for assigning a carbonyl peak in the 1650–1750 cm⁻¹ region.

CarbonylLogic Start Unknown Carbonyl Peak (1650 - 1760 cm⁻¹) CheckNH Are N-H Stretches Present? (3200 - 3500 cm⁻¹) Start->CheckNH AmideType Number of N-H Bands? CheckNH->AmideType Yes CheckOH Is Broad O-H Present? (2500 - 3300 cm⁻¹) CheckNH->CheckOH No Primary Two Bands (Doublet) Primary Benzamide (~1660 cm⁻¹) AmideType->Primary 2 Bands Secondary One Band (Singlet) Secondary Benzamide (e.g., Acetanilide) AmideType->Secondary 1 Band Acid Benzoic Acid (~1680-1700 cm⁻¹) CheckOH->Acid Yes (Broad OH) CheckFreq Check C=O Frequency CheckOH->CheckFreq No Ester Ester (Methyl Benzoate) (>1720 cm⁻¹) CheckFreq->Ester High (>1720) Ketone Aromatic Ketone (~1685 cm⁻¹) CheckFreq->Ketone Med (<1700)

Figure 1: Decision matrix for identifying benzamide derivatives amidst common synthetic intermediates.

Part 3: Electronic Tuning (Substituent Effects)

The position of the Amide I band is not static; it is a sensor for the electronic environment of the benzene ring. This "performance" characteristic allows IR to serve as a secondary confirmation of substitution patterns.

The Mechanism:

  • Electron Donating Groups (EDG): Groups like p-Methoxy donate electron density into the ring and carbonyl system. This increases the single-bond character of the C=O bond (stabilizing the

    
     resonance form), thereby lowering  the stretching frequency.
    
  • Electron Withdrawing Groups (EWG): Groups like p-Nitro withdraw electron density. This destabilizes the resonance form, forcing the carbonyl to retain more double-bond character, thereby raising the stretching frequency.

Table 2: Hammett Trends in Benzamide Carbonyls
Substituent (para-position)Electronic EffectPredicted ShiftApprox. Wavenumber*
-NO₂ (Nitro) Strong EWGBlue Shift (Higher

)
~1680 cm⁻¹
-H (Unsubstituted) BaselineNeutral~1665 cm⁻¹
-OCH₃ (Methoxy) Strong EDGRed Shift (Lower

)
~1655 cm⁻¹

*Note: Exact values vary by solvent, but the relative order (Nitro > H > Methoxy) is invariant.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, one must account for the "Polymorph Trap." Solid-state benzamides form strong intermolecular hydrogen bond networks that significantly distort the C=O peak.

Protocol: The "Solution Shift" Validation

This protocol validates whether a peak shift is due to chemical structure or physical state (H-bonding).[3]

Objective: Distinguish intermolecular H-bonding from intramolecular electronic effects.

Workflow Diagram:

ExperimentWorkflow Step1 Sample Prep A: Solid State (KBr Pellet) High conc. / Crystal lattice Measure Acquire Spectra Step1->Measure Step2 Sample Prep B: Dilute Solution (CHCl₃) < 0.01 M / Monomeric Step2->Measure ResultA Result A: Broad Amide I Lower Wavenumber (H-Bonded) Measure->ResultA ResultB Result B: Sharp Amide I Higher Wavenumber (Free Monomer) Measure->ResultB Compare Calculate Shift (Δν) Typical Δν = 20-40 cm⁻¹ ResultA->Compare ResultB->Compare

Figure 2: Experimental workflow to isolate "free" carbonyl frequency from hydrogen-bonding artifacts.

Step-by-Step Methodology:

  • Solid State Baseline: Grind 1 mg of Benzamide with 100 mg dry KBr. Press into a transparent pellet. Record spectrum. Expect Amide I at ~1655 cm⁻¹.[2]

  • Solution State: Dissolve 5 mg of Benzamide in 1 mL of spectro-grade Chloroform (CHCl₃).

    • Critical Step: Ensure the path length of the liquid cell is sufficient (0.1 - 1.0 mm) to detect the signal at this dilution.

  • Validation: Record the solution spectrum. The Amide I peak should shift up to ~1680 cm⁻¹ and sharpen significantly. The N-H region should resolve from a broad mound into two distinct "fangs" (symmetric/asymmetric stretches).

  • Interpretation: If the peak does not shift, the molecule may have strong intramolecular H-bonding (e.g., o-hydroxybenzamide) which persists in solution.

References
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link

  • NIST Chemistry WebBook. Benzamide Infrared Spectrum. National Institute of Standards and Technology.[4][5][6] Link

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Link

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Link

  • UCLA Chemistry. Table of IR Absorptions. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Unknown" Variable

As scientists, we often treat safety compliance as a bureaucratic hurdle. This is a fundamental error. In the context of handling 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CAS: 1250229-89-0), safety is a variable that directly impacts experimental reproducibility and data integrity.

This compound features a halogenated phenolic amide scaffold . While specific toxicological data (LD50, mutagenicity) may be sparse for this specific research chemical, its structural activity relationship (SAR) to bioactive benzamides (often used in antipsychotic or analgesic discovery) mandates that we treat it with Potent Compound Precautionary Protocols .

The phenol moiety suggests potential for dermal absorption and protein denaturation, while the bromine substituent increases lipophilicity, potentially facilitating transport across biological membranes. Do not treat this merely as "dust."[1] Treat it as a bioactive agent.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. We utilize a Control Banding approach for this compound due to the lack of comprehensive toxicological data.

Hazard ClassLikely GHS ClassificationMechanistic Risk
Acute Toxicity H302/H312 (Harmful if swallowed/in contact with skin)Amides can hydrolyze to amines/acids in vivo; Bromine adds heavy atom toxicity potential.
Skin/Eye Irritation H315/H319 (Causes skin/serious eye irritation)The 2-hydroxy (phenol) group is acidic and capable of causing chemical burns or severe dermatitis upon prolonged contact.
Respiratory H335 (May cause respiratory irritation)Fine powder form generates aerosols during weighing; potential for mucous membrane inflammation.
Systemic Unknown/SuspectedStructural analogs (salicylamides) can exhibit CNS or renal activity.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. We use a Redundant Barrier System . If one layer fails, the next must capture the hazard.

A. Respiratory Protection (The Primary Defense)
  • Engineering Control (Mandatory): All open handling (weighing, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), a P100 particulate respirator (half-face) is the absolute minimum. Surgical masks provide zero protection against chemical aerosols.

B. Dermal Protection (The Glove Protocol)

Standard 4-mil nitrile gloves are insufficient for prolonged contact with halogenated aromatics due to potential permeation.

  • Strategy: Double-Gloving (Intervention-Ready)

    • Inner Layer: 4-mil Nitrile (Bright color, e.g., Orange/Blue) – acts as the skin barrier.

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Dark color) – acts as the sacrificial layer.

    • Change Schedule: Replace outer gloves every 60 minutes or immediately upon visible contamination.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because fine powders can drift around side shields.

  • Body: Tyvek® Lab Coat (or similar non-woven polyethylene). Cotton coats absorb liquids and hold the phenol moiety against the skin, increasing burn risks.

Operational Protocol: The "Safe Handling Lifecycle"

This workflow is designed to minimize "track-out" (migration of chemicals out of the hood).

Step-by-Step Methodology
  • Pre-Operational Check:

    • Verify fume hood flow.

    • Clear the hood deck of clutter to prevent turbulence.

    • Place a disposable absorbent pad (benchkote) in the work area.

  • Donning Sequence:

    • Lab coat

      
       Inner Gloves 
      
      
      
      Goggles
      
      
      Outer Gloves (tucked over lab coat cuffs).
  • Active Handling (Weighing):

    • Use an antistatic spatula . Static charge can cause this benzamide powder to "jump," creating an invisible aerosol cloud.

    • Technique: Weigh into a tared vial inside the hood. Do not transport the open stock bottle to the balance; bring the balance or a secondary container to the hood.

  • Solubilization:

    • If dissolving in DMSO or Methanol, be aware that the solvent acts as a vehicle, carrying the compound through gloves faster than the solid alone.

    • Critical: If a spill occurs on gloves during solvation, DOFF IMMEDIATELY .

  • Decontamination & Doffing:

    • Wipe the exterior of the product vial with a Kimwipe dampened in ethanol before removing it from the hood.

    • The "Beak" Method: Remove outer gloves by pinching the wrist and peeling inside-out. Dispose of in the hood's solid waste bag.

Visualization: The Safety Logic Flow

The following diagram illustrates the decision-making and handling workflow.

SafeHandling cluster_Handling Active Handling Phase RiskAssessment Risk Assessment (Halogenated Phenol) EngControls Engineering Controls (Fume Hood > 80fpm) RiskAssessment->EngControls PPE_Select PPE Selection (Double Nitrile + Tyvek) EngControls->PPE_Select Weighing Weighing (Anti-static Spatula) PPE_Select->Weighing Solubilization Solubilization (Vehicle Effect Warning) Weighing->Solubilization Spill Spill Event? Solubilization->Spill Spill->PPE_Select Yes (Doff & Replace) Decon Decontamination (Ethanol Wipe) Spill->Decon No Disposal Disposal (Halogenated Waste) Decon->Disposal

Figure 1: Operational workflow for handling 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide, emphasizing the feedback loop during spill events.

Disposal & Emergency Response

Waste Segregation (Critical)

Because this molecule contains a bromine atom, it cannot be mixed with standard organic waste streams in many jurisdictions. It must be segregated into Halogenated Organic Waste .

  • Why? Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins/furans during disposal [1].

Emergency Procedures
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.[1][2]

    • Specific Note: Do not use ethanol to wash skin; it may increase absorption of the lipophilic benzamide. Use mild soap and water.

  • Spill Cleanup:

    • Do not dry sweep. Wet the powder with a paper towel dampened with a compatible solvent (e.g., isopropyl alcohol) to prevent dust generation, then scoop into a hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200).[1][3][4] United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: 4-bromo-N,N-diethylbenzamide (Related Structure Safety Data). National Center for Biotechnology Information.

  • Washington State University. (n.d.). Halogenated Solvents Standard Operating Procedure.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.